Cyclo(Arg-Pro)
Descripción
BenchChem offers high-quality Cyclo(Arg-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Arg-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H19N5O2 |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
InChI |
InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1 |
Clave InChI |
ZRJHYOXNWCMGMW-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Bioactive Potential of Cyclo(L-Pro-D-Arg): A Technical Guide to its Antimicrobial and Antitumor Activities
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of Cyclo(L-Pro-D-Arg), a cyclic dipeptide isolated from Bacillus cereus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of microbial secondary metabolites. Herein, we present a comprehensive overview of its antimicrobial and antitumor properties, detailed experimental protocols, and insights into its mechanism of action.
Cyclo(L-Pro-D-Arg) has emerged as a promising bioactive compound with significant antibacterial and antitumor efficacy.[1][2][3] This diketopiperazine, produced by the bacterium Bacillus cereus, has demonstrated potent activity against medically important bacteria and cancer cell lines, while exhibiting minimal toxicity to normal cells.[1][2][3]
Quantitative Analysis of Biological Activities
The biological activities of Cyclo(L-Pro-D-Arg) have been quantified to establish its potency. The following tables summarize the key findings regarding its antimicrobial and cytotoxic effects.
Table 1: Antimicrobial Activity of Cyclo(L-Pro-D-Arg)
| Microorganism | Assay Type | Quantitative Measure | Value |
| Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) | µg/mL | 1[1][2] |
Table 2: Cytotoxic Activity of Cyclo(L-Pro-D-Arg)
| Cell Line | Assay Type | Quantitative Measure | Value |
| HeLa (Human cervical cancer) | IC50 | µg/mL | 50[1][2] |
| VERO (Normal monkey kidney) | Cytotoxicity | No significant cytotoxicity observed up to | 100 µg/mL[1][2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Cyclo(L-Pro-D-Arg) against Klebsiella pneumoniae was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]
1. Inoculum Preparation:
-
A pure culture of Klebsiella pneumoniae is grown overnight on Mueller-Hinton Agar (MHA).
-
A few colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).
-
The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Assay Procedure:
-
A serial two-fold dilution of Cyclo(L-Pro-D-Arg) is prepared in MHB in a 96-well microtiter plate.
-
An equal volume of the diluted bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.[7]
3. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of IC50 Value using MTT Assay
The cytotoxic activity of Cyclo(L-Pro-D-Arg) on HeLa cells was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]
1. Cell Culture and Seeding:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
A stock solution of Cyclo(L-Pro-D-Arg) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound.
-
Control wells containing medium with the solvent and medium alone are also included.
-
The plate is incubated for 48 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[8]
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[8]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[9]
Mechanism of Action: Chitinase (B1577495) Inhibition
One of the identified mechanisms of action for Cyclo(L-Pro-D-Arg) and similar cyclic dipeptides is the inhibition of family 18 chitinases.[1][11] Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of insects.
The inhibitory action of Cyclo(L-Pro-D-Arg) is attributed to its ability to mimic the structure of a reaction intermediate within the active site of the chitinase enzyme.[1][11][12] This structural mimicry allows the cyclic dipeptide to bind to the active site, thereby blocking the access of the natural substrate, chitin, and preventing its hydrolysis.
While the inhibition of chitinase provides a clear mechanism for its antifungal properties, the precise signaling pathways responsible for its antibacterial and antitumor effects are still under investigation. For its antitumor activity, it is hypothesized that diketopiperazines like Cyclo(L-Pro-D-Arg) may induce apoptosis in cancer cells, but the specific molecular targets and downstream signaling events in HeLa cells are yet to be fully elucidated.[13][14][15]
Conclusion
Cyclo(L-Pro-D-Arg) from Bacillus cereus is a compelling natural product with demonstrated antibacterial and antitumor activities. Its high potency against Klebsiella pneumoniae and selective cytotoxicity towards HeLa cancer cells, coupled with a lack of toxicity to normal cells, underscore its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully delineate the signaling pathways involved in its anticancer effects and to explore its full therapeutic potential.
References
- 1. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate. (2002) | Douglas R. Houston | 71 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cyclo(Arg-Pro): A Technical Guide on its Role as an Inhibitor of Fungal Morphological Transformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morphological transition of pathogenic fungi, particularly the shift from a unicellular yeast form to a filamentous, invasive hyphal form, is a critical virulence factor. Inhibiting this transformation presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Cyclo(Arg-Pro), a cyclic dipeptide, and its function as an inhibitor of this crucial fungal process. While quantitative data on Cyclo(Arg-Pro) itself is limited in publicly available literature, this document consolidates the known mechanism of action, proposes the affected signaling pathways, and provides detailed experimental protocols for studying its effects, primarily in the model organism Candida albicans.
Introduction to Fungal Dimorphism and its Significance
Many pathogenic fungi exhibit dimorphism, the ability to switch between yeast and hyphal morphologies, in response to environmental cues such as temperature, pH, and the presence of serum.[1] This transition is intricately linked to their ability to cause disease. The yeast form is typically associated with dissemination, while the hyphal form is crucial for tissue invasion, adhesion, and the formation of biofilms, which are notoriously resistant to antifungal treatments.[2] Candida albicans, a common commensal fungus, can become an opportunistic pathogen, with its yeast-to-hyphae transition being a key step in the development of candidiasis.[1] Therefore, molecules that can specifically inhibit this morphological switch are of significant interest as potential antifungal therapeutics.
Cyclo(Arg-Pro): A Chitinase (B1577495) Inhibitor
Cyclo(Arg-Pro) is a cyclic dipeptide that has been identified as an inhibitor of the morphological change of Candida albicans from its yeast form to the filamentous form.[3][4] The primary mechanism of action for Cyclo(Arg-Pro) is the inhibition of chitinase.[3] Chitin (B13524), a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and shape.[5] Chitinases are enzymes that hydrolyze chitin and are crucial for cell wall remodeling during processes like budding, cell separation, and hyphal growth.[5][6] By inhibiting chitinase, Cyclo(Arg-Pro) disrupts the delicate balance of cell wall synthesis and degradation required for the extension and branching of hyphae.
A study on a closely related compound, cyclo-(L-Arg-D-Pro), revealed that it inhibits family 18 chitinases by structurally mimicking a reaction intermediate, providing a molecular basis for its inhibitory action.[7] This suggests that Cyclo(Arg-Pro) likely acts in a similar competitive manner.
Proposed Mechanism of Action and Signaling Pathways
The inhibition of chitinase by Cyclo(Arg-Pro) is proposed to impact fungal morphogenesis primarily through the disruption of cell wall integrity, which in turn is surveyed by key signaling pathways. While direct evidence linking Cyclo(Arg-Pro) to specific pathways is not available, the known consequences of cell wall stress in fungi allow for a well-supported hypothetical model.
The fungal cell wall integrity is maintained by complex signaling networks, with the Mitogen-Activated Protein (MAP) kinase pathways playing a central role.[8][9] Specifically, the Cell Wall Integrity (CWI) pathway, mediated by the Mkc1 MAP kinase in C. albicans, is activated in response to cell wall stress.[9] Inhibition of chitinase by Cyclo(Arg-Pro) would likely induce such stress, leading to the activation of the CWI pathway as a compensatory response. However, the sustained inability to properly remodel the cell wall due to chitinase inhibition would ultimately prevent the successful formation of hyphae.
Furthermore, chitin synthesis itself is regulated by other major signaling cascades, including the cAMP-PKA and HOG pathways, often as a compensatory mechanism to other cell wall stresses.[10] For instance, treatment of C. albicans with echinocandins, which inhibit β(1,3)-glucan synthesis, leads to an increase in chitin production mediated by the PKC, HOG, and Ca2+-calcineurin signaling pathways.[10] While Cyclo(Arg-Pro) acts on chitin degradation rather than synthesis, its disruption of cell wall dynamics would likely intersect with these regulatory pathways.
Quantitative Data
As of the latest review of publicly available literature, specific quantitative data such as the 50% inhibitory concentration (IC50) for the inhibition of Candida albicans filamentation by Cyclo(Arg-Pro) has not been reported. The original 1996 study by Izumida et al. is not widely accessible in its full text.[4] For comparison, other known chitinase inhibitors have shown varying potencies. For example, allosamidin (B1666888) inhibits C. albicans chitinase with an IC50 of 0.3 µM.[11] The table below is structured to incorporate data on Cyclo(Arg-Pro) should it become available.
Table 1: Inhibitory Activity of Chitinase Inhibitors on Candida albicans
| Compound | Target Enzyme | IC50 (Filamentation) | IC50 (Enzyme Activity) | Reference |
|---|---|---|---|---|
| Cyclo(Arg-Pro) | Chitinase | Data not available | Data not available | Izumida et al., 1996[4] |
| Allosamidin | Chitinase | Data not available | 0.3 µM | Dickinson et al., 1989[11] |
| Nikkomycin Z | Chitin Synthase | Varies by medium | 0.8 µM (CaChs2) | Sudoh et al., 2002 |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the inhibitory effect of compounds like Cyclo(Arg-Pro) on fungal morphological transformation.
In Vitro Yeast-to-Hypha Transition Inhibition Assay
This assay is designed to qualitatively and quantitatively assess the inhibition of germ tube and hyphae formation in liquid culture.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) medium
-
Fetal Bovine Serum (FBS) or RPMI 1640 medium
-
Cyclo(Arg-Pro) or other test compounds
-
96-well microtiter plates
-
Incubator at 37°C
-
Inverted microscope
Procedure:
-
Preparation of C. albicans Culture: Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking. This will produce a culture of yeast-form cells.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in a hyphae-inducing medium (e.g., RPMI 1640 or YPD with 10% FBS) to a final concentration of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of Cyclo(Arg-Pro) in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the C. albicans cell suspension to each well. Then, add the different concentrations of Cyclo(Arg-Pro). Include a positive control (no inhibitor) and a solvent control.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Microscopic Examination: After incubation, observe the cells under an inverted microscope. In the control wells, a majority of cells should have formed germ tubes or elongated hyphae. In the presence of an effective inhibitor, cells will remain in the yeast form.
-
Quantification (Optional): To quantify the inhibition, count at least 200 cells per well and determine the percentage of cells that have formed germ tubes. The IC50 can be calculated from a dose-response curve.
Solid Agar (B569324) Invasion Assay
This assay assesses the ability of C. albicans to form invasive hyphae that can penetrate a solid surface.
Materials:
-
Candida albicans strain
-
YPD agar plates supplemented with 10% FBS
-
Cyclo(Arg-Pro) or other test compounds
-
Sterile toothpicks or pipette tips
-
Incubator at 37°C
Procedure:
-
Plate Preparation: Prepare YPD agar plates containing 10% FBS and various concentrations of Cyclo(Arg-Pro).
-
Inoculation: Grow a fresh culture of C. albicans on a standard YPD plate. Using a sterile toothpick, gently touch a single colony and then lightly touch the surface of the prepared agar plates.
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
Analysis: After incubation, observe the colonies. Non-invasive growth will appear as smooth colonies on the surface of the agar. Invasive growth will have a wrinkled appearance with filaments extending into the agar. To better visualize invasion, gently wash the surface of the plate with a stream of water to remove non-adherent cells. The remaining filamentous growth indicates invasion.
Conclusion and Future Directions
Cyclo(Arg-Pro) has been identified as an inhibitor of the yeast-to-hyphae transition in Candida albicans, likely through the inhibition of chitinase activity. This disruption of cell wall remodeling is a promising strategy for the development of novel antifungal agents that target virulence rather than viability, which may reduce the selective pressure for drug resistance.
However, there is a clear need for further research in this area. The acquisition of quantitative data, such as the IC50 of Cyclo(Arg-Pro) against C. albicans filamentation, is essential. Furthermore, studies to elucidate the precise downstream effects of chitinase inhibition on the major signaling pathways (cAMP-PKA, MAPK) will provide a more complete understanding of its mechanism of action. Finally, in vivo studies are required to determine the therapeutic potential of Cyclo(Arg-Pro) in animal models of candidiasis. The protocols and information provided in this guide serve as a foundation for researchers to further investigate this and other compounds targeting fungal morphological transformation.
References
- 1. High Content Phenotypic Screenings to Identify Inhibitors of Candida albicans Biofilm Formation and Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potential Antifungal Effect of Chitosan Against Candida albicans Is Mediated via the Inhibition of SAGA Complex Component Expression and the Subsequent Alteration of Cell Surface Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Anti-Virulence Approaches for Candidiasis via a Novel Series of Small-Molecule Inhibitors of Candida albicans Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of Candida albicans morphogenesis by chitinase from Lactobacillus rhamnosus GG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclo(Arg-Pro) in Saccharomyces cerevisiae Cell Separation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the cyclic dipeptide Cyclo(Arg-Pro) and its role in the cell separation process of the model organism Saccharomyces cerevisiae. It is established that Cyclo(Arg-Pro) functions as a chitinase (B1577495) inhibitor, thereby impeding the final step of cytokinesis, which is the enzymatic degradation of the chitinous primary septum. This document provides a comprehensive overview of the mechanism of action, the relevant signaling pathways, and detailed experimental protocols for investigating these phenomena. Quantitative data on the inhibitory effects of related compounds are presented to offer a comparative context.
Introduction
Saccharomyces cerevisiae, a budding yeast, serves as a powerful model system for studying fundamental eukaryotic cellular processes, including cell cycle control and morphogenesis. Cell separation is the terminal event of the cell cycle, ensuring the liberation of a newly formed daughter cell from the mother cell. This process is tightly regulated and requires the coordinated action of various enzymes, primarily chitinases, which hydrolyze the chitin-rich primary septum.[1]
Cyclo(Arg-Pro), a cyclic dipeptide, has been identified as an inhibitor of this crucial process.[2][3] Unlike many cytotoxic agents, Cyclo(Arg-Pro) effectively inhibits cell separation without impacting the overall growth of the yeast.[2][3] This specific mode of action makes it a valuable tool for studying the intricacies of cell separation and a potential lead compound for the development of antifungal agents that target cell wall remodeling processes. This guide will explore the molecular basis of Cyclo(Arg-Pro)'s activity and provide researchers with the necessary protocols and conceptual frameworks to investigate its effects.
Mechanism of Action: Chitinase Inhibition
The primary mechanism by which Cyclo(Arg-Pro) disrupts cell separation in S. cerevisiae is through the inhibition of chitinase.[2][3] Chitinases are glycoside hydrolases that break down the β-1,4-glycosidic bonds of chitin (B13524), a major component of the fungal cell wall and the primary constituent of the septum that divides mother and daughter cells. In yeast, the timely degradation of the primary septum by chitinase is essential for the two cells to separate.[1]
Data Presentation: Comparative Inhibitory Activity
Although specific quantitative data for the inhibitory effect of Cyclo(Arg-Pro) on Saccharomyces cerevisiae chitinase from the primary literature by Izumida et al. (1996) is not available in retrievable formats, data for other cyclic dipeptides and known chitinase inhibitors provide a valuable comparative context for its potential potency.
| Compound | Target Enzyme | IC50 | Ki | Notes | Reference |
| Cyclo(Gly-Pro) | Family 18 Chitinase | 5.0 mM | - | Selectively inhibits chitinase enzymes. | [5] |
| CI-4 (Cyclo(L-Arg-D-Pro)) | Family 18 Chitinase | 1.2 mM | - | Inhibits by mimicking a reaction intermediate. | [5] |
| Nikkomycin (B1203212) Z | Chitin Synthase 1 (CaChs1p) | 15 µM | - | Competitive inhibitor of chitin synthases. | [6] |
| Chitin Synthase 2 (CaChs2p) | 0.8 µM | - | [6] | ||
| Chitin Synthase 3 (CaChs3p) | 13 µM | - | [6] |
Note: The data presented for Nikkomycin Z is against Candida albicans chitin synthases, as it provides a well-characterized example of a potent inhibitor of chitin metabolism.
Signaling Pathway: The RAM Network
Cell separation in S. cerevisiae is orchestrated by a conserved signaling cascade known as the RAM (Regulation of Ace2p activity and Morphogenesis) network .[7] This pathway ensures that the expression of cell separation genes, including the gene encoding the primary chitinase (CTS1), occurs only in the daughter cell and only after the completion of mitosis.
The core of the RAM pathway consists of a series of protein kinases and associated factors that ultimately regulate the localization and activity of the transcription factor Ace2p. Ace2p is responsible for activating the transcription of daughter cell-specific genes, including CTS1.[7] A simplified representation of the RAM pathway is depicted below. The inhibition of chitinase by Cyclo(Arg-Pro) acts downstream of this regulatory pathway, directly on the enzymatic machinery required for cell separation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of Cyclo(Arg-Pro) on S. cerevisiae cell separation and chitinase activity.
Assessing the Effect of Cyclo(Arg-Pro) on Cell Separation
This protocol details a method for the quantitative analysis of yeast cell aggregation using microscopy.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Cyclo(Arg-Pro) stock solution (dissolved in sterile water or appropriate solvent)
-
Microscope with a 40x or 100x objective and a camera
-
Hemocytometer or cell counting chamber
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Yeast Culture Preparation: Inoculate a starter culture of S. cerevisiae in 5 mL of YPD and grow overnight at 30°C with shaking.
-
Experimental Cultures: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD. Prepare a series of cultures with varying concentrations of Cyclo(Arg-Pro) (e.g., 0, 10, 50, 100, 200 µM) and a solvent control. Incubate at 30°C with shaking.
-
Sample Collection: At regular time intervals (e.g., 2, 4, 6, 8 hours), withdraw aliquots from each culture.
-
Microscopy:
-
Briefly sonicate the cell suspension to break up loose aggregates.
-
Prepare a wet mount of the cell suspension on a microscope slide.
-
Acquire multiple images from different fields of view for each sample.
-
-
Quantitative Analysis:
-
Using image analysis software, count the total number of cells.
-
Count the number of distinct cell clusters (a cluster is defined as two or more attached cells).
-
Count the number of single, unattached cells.
-
Calculate the percentage of cell separation using the formula: % Separation = (Number of single cells / Total number of cells) * 100
-
-
Data Presentation: Plot the percentage of cell separation against the concentration of Cyclo(Arg-Pro) at each time point.
Chitinase Activity Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of Cyclo(Arg-Pro) on chitinase activity.
Materials:
-
S. cerevisiae cell lysate (as a source of chitinase) or purified chitinase
-
Cyclo(Arg-Pro) stock solution
-
Colloidal chitin substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (NAG) standard solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Colloidal Chitin: Prepare colloidal chitin from crab shell chitin as described by established protocols.
-
Enzyme Preparation: Prepare a crude cell lysate from an actively growing S. cerevisiae culture or use a commercially available purified chitinase.
-
Assay Setup:
-
In a microcentrifuge tube, prepare reaction mixtures containing:
-
Assay buffer
-
Varying concentrations of Cyclo(Arg-Pro)
-
Enzyme preparation
-
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the colloidal chitin substrate to each tube.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by boiling for 5 minutes.
-
-
Quantification of Reducing Sugars:
-
Centrifuge the tubes to pellet the remaining chitin.
-
Transfer the supernatant to a new tube.
-
Add DNS reagent and boil for 5-15 minutes until a color change is observed.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using the NAG standard solutions.
-
Determine the amount of reducing sugar produced in each reaction.
-
Calculate the percentage of chitinase inhibition for each concentration of Cyclo(Arg-Pro) relative to the control (no inhibitor).
-
If possible, determine the IC₅₀ value of Cyclo(Arg-Pro).
-
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for investigating the impact of a compound like Cyclo(Arg-Pro) on yeast cell separation.
Conclusion and Future Directions
Cyclo(Arg-Pro) serves as a specific inhibitor of Saccharomyces cerevisiae cell separation through its targeted inhibition of chitinase. This property makes it an invaluable research tool for dissecting the molecular events of the final stages of the cell cycle. While the direct interaction with chitinase is the established mechanism, further research is warranted to explore potential off-target effects or influences on the upstream RAM signaling network. The development of more potent and specific analogs of Cyclo(Arg-Pro) could pave the way for novel antifungal therapies that target the structural integrity of the fungal cell wall, a promising strategy for combating pathogenic fungi. Future investigations should focus on obtaining precise kinetic data for the inhibition of purified yeast chitinase by Cyclo(Arg-Pro) and exploring its effects on the localization and phosphorylation status of key RAM pathway components.
References
- 1. Long-term tracking of budding yeast cells in brightfield microscopy: CellStar and the Evaluation Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of Cyclo(Arg-Pro)
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Arg-Pro)
Introduction
Cyclo(Arg-Pro), also known as Cyclo(Arginyl-Prolyl), is a cyclic dipeptide (CDP) that has garnered significant interest within the scientific community. As a member of the diketopiperazine (DKP) class of compounds, it is characterized by a rigid six-membered ring structure formed from the condensation of L-Arginine and L-Proline amino acids. This unique conformation imparts specific physicochemical properties and a range of biological activities, making it a molecule of interest for researchers in medicinal chemistry, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclo(Arg-Pro), detailed experimental protocols, and visualizations of relevant workflows and pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Cyclo(Arg-Pro) are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₅O₂ | [1][2][3] |
| Molecular Weight | 253.30 g/mol | [1][2][3] |
| CAS Number | 181961-24-0 (for Cyclo(Pro-dArg)) | [2][4] |
| Appearance | White to off-white solid | [5][6] |
| Synonyms | Cyclo(Pro-Arg), c(RP) | [1][7] |
Computed Physicochemical Data
Computational models provide valuable insights into the behavior of molecules. The following data for Cyclo(Arg-Pro) has been computed using established algorithms.
| Property | Value | Source |
| XLogP3 | -1.4 | [3] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 253.15387487 Da | [3] |
| Topological Polar Surface Area | 114 Ų | [3] |
Solubility and Storage
| Parameter | Details | Source |
| Solubility | Soluble in water. For the TFA salt, solubility is reported as 100 mg/mL in H₂O with ultrasonication. | [4][5][6] |
| Storage (Powder) | Recommended storage at -20°C for up to 1 year or -80°C for up to 2 years. Should be kept in a sealed container away from moisture. | [5][7] |
| Storage (In Solvent) | At -20°C for 1 month or -80°C for 6 months. Repeated freeze-thaw cycles should be avoided. | [5][7] |
Biological Activity
Cyclo(Arg-Pro) and its stereoisomers have been shown to exhibit a range of biological effects, highlighting their therapeutic potential.
-
Chitinase (B1577495) Inhibition : Cyclo(Arg-Pro) acts as a chitinase inhibitor.[2][7] This activity allows it to prevent the cell separation of Saccharomyces cerevisiae without affecting its growth and to inhibit the morphological transformation of Candida albicans from its yeast to filamentous form.[2][7]
-
Antibacterial Activity : The stereoisomer Cyclo(L-Pro-D-Arg) has demonstrated significant antibacterial activity against various medically important bacteria, with the highest activity recorded against Klebsiella pneumoniae (MIC of 1 μg/mL).[8]
-
Antitumor Activity : Cyclo(L-Pro-D-Arg) has also shown notable antitumor activity against HeLa cells with an IC₅₀ value of 50 μg/mL, while exhibiting no cytotoxicity against normal monkey kidney (VERO) cells up to 100 μg/mL.[8][9]
Experimental Protocols & Methodologies
This section details the methodologies for the synthesis, characterization, and biological evaluation of Cyclo(Arg-Pro).
Synthesis of Cyclo(Arg-Pro)
The synthesis of cyclic dipeptides like Cyclo(Arg-Pro) is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization.
Protocol: Solid-Phase Synthesis and Cyclization
-
Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support. The first amino acid, Fmoc-Pro-OH, is loaded onto the resin.
-
Fmoc Deprotection : The Fmoc protecting group on the proline is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling : The second amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the deprotected proline on the resin.
-
Cleavage from Resin : The linear dipeptide (Arg(Pbf)-Pro) is cleaved from the resin using a mild acid solution (e.g., 1% trifluoroacetic acid in dichloromethane) to keep the side-chain protecting groups intact.
-
Cyclization : The linear peptide is dissolved in a large volume of solvent (e.g., DMF) to ensure high dilution, which favors intramolecular cyclization over intermolecular polymerization. A coupling agent (e.g., DPPA or HBTU) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N-terminus of Arginine and the C-terminus of Proline. The reaction is typically stirred for several hours at room temperature.[10]
-
Deprotection and Purification : The side-chain protecting group (Pbf) on Arginine is removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude cyclic peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Characterization : The final product's identity and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][12]
Biological Activity Assays
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture : Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution : Prepare a series of twofold dilutions of Cyclo(Arg-Pro) in a 96-well microtiter plate.
-
Inoculation : Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]
Protocol: Antitumor Cytotoxicity (MTT) Assay
-
Cell Seeding : Seed tumor cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of Cyclo(Arg-Pro) and incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[8]
Potential Signaling Pathways
While the precise signaling pathways modulated by Cyclo(Arg-Pro) are still under investigation, related cyclic dipeptides offer clues. For instance, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[13] Given the structural similarities and overlapping biological activities (e.g., anti-inflammatory potential often accompanies antitumor effects), it is plausible that Cyclo(Arg-Pro) could interact with similar inflammatory pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes involved in inflammation and cell survival. Inhibition of this pathway is a key target for anti-inflammatory and antitumor drug development.
Conclusion
Cyclo(Arg-Pro) is a compelling cyclic dipeptide with well-defined physicochemical properties and significant, multifaceted biological activities. Its potential as a chitinase inhibitor, antibacterial, and antitumor agent makes it a valuable lead compound for further investigation in drug development. The methodologies outlined in this guide for its synthesis, characterization, and evaluation provide a solid foundation for researchers aiming to explore the full therapeutic potential of this fascinating molecule. Future studies should focus on elucidating its precise mechanisms of action and its interactions with key cellular signaling pathways.
References
- 1. Cyclo(Arg-Pro) - Creative Peptides [creative-peptides.com]
- 2. biocat.com [biocat.com]
- 3. Cyclo(Arg-Pro) | C11H19N5O2 | CID 9856386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclo(Arg-Pro) TFA | Parasite | | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry of Cyclo(Arg-Pro) Isomers
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a vast class of natural and synthetic compounds with a wide array of biological activities.[1] The Cyclo(Arginine-Proline) or Cyclo(Arg-Pro) scaffold is of particular interest due to its reported antimicrobial, antitumor, and enzyme-inhibiting properties.[2][3][4][5] The inherent chirality of its constituent amino acids, Arginine and Proline, gives rise to four distinct stereoisomers. The three-dimensional arrangement of these isomers is a critical determinant of their biological function, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the stereochemistry of Cyclo(Arg-Pro) isomers, detailing their synthesis, physicochemical characterization, biological activities, and experimental protocols to facilitate further research and development.
Introduction to Cyclo(Arg-Pro) Stereoisomers
The Cyclo(Arg-Pro) molecule contains two chiral centers, one at the α-carbon of Arginine and one at the α-carbon of Proline. This results in four possible stereoisomers, which can be grouped into two enantiomeric pairs. These pairs are diastereomers of each other.[6][7][8]
-
cis-Isomers (Arginine and Proline side chains on the same side of the DKP ring):
-
Cyclo(L-Arg-L-Pro)
-
Cyclo(D-Arg-D-Pro) (Enantiomer of the L-L isomer)
-
-
trans-Isomers (Arginine and Proline side chains on opposite sides of the DKP ring):
-
Cyclo(L-Arg-D-Pro)
-
Cyclo(D-Arg-L-Pro) (Enantiomer of the L-D isomer)[9]
-
The distinction between these isomers is not trivial; stereochemistry dictates the spatial orientation of the bulky guanidinium (B1211019) group of arginine and the constrained pyrrolidine (B122466) ring of proline, profoundly influencing molecular interactions with biological targets.[10]
Caption: Stereochemical relationships between the four isomers of Cyclo(Arg-Pro).
Synthesis and Chromatographic Separation
The synthesis of Cyclo(Arg-Pro) isomers can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: A common laboratory approach involves the cyclization of a linear dipeptide precursor. The synthesis starts with protected L- or D- amino acids, which are coupled to form a linear dipeptide. After deprotection, the dipeptide ester undergoes spontaneous intramolecular cyclization, often under thermal conditions, to form the diketopiperazine ring.[1] Stereochemical integrity is a challenge, as racemization can occur, necessitating robust purification methods.
Enzymatic Synthesis: Biocatalytic methods offer high stereospecificity. For instance, a D-stereospecific amidohydrolase from Streptomyces sp. has been used for the one-pot synthesis of Cyclo(D-Pro-L-Arg) with high yield.[11]
Separation of Isomers: Since synthesis can yield mixtures of diastereomers or enantiomers, effective separation is crucial.
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., cyclodextrin-based columns) are highly effective for separating all four stereoisomers.[12][13] Reversed-phase HPLC can often separate diastereomeric pairs (cis vs. trans).
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique is an excellent scalable method for separating isomers with different partition coefficients, avoiding the use of solid stationary phases.[14]
Caption: General experimental workflow for Cyclo(Arg-Pro) isomer synthesis and analysis.
Physicochemical and Spectroscopic Data
Distinguishing between the stereoisomers relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy helps differentiate diastereomers (cis vs. trans), while chiroptical methods like Electronic Circular Dichroism (ECD) and polarimetry are essential for distinguishing between enantiomers.[10][15]
Table 1: Physicochemical Properties of Cyclo(Arg-Pro) Isomers
| Property | Cyclo(L-Arg-L-Pro) | Cyclo(D-Arg-D-Pro) | Cyclo(L-Arg-D-Pro) | Cyclo(D-Arg-L-Pro) |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ | C₁₁H₁₉N₅O₂ |
| Molecular Weight | 253.30 g/mol | 253.30 g/mol | 253.30 g/mol | 253.30 g/mol |
| Configuration | cis | cis | trans | trans |
| Predicted ¹H NMR | Diastereotopic shifts | Identical to L-L | Diastereotopic shifts | Identical to L-D |
| Predicted ¹³C NMR | Diastereotopic shifts | Identical to L-L | Diastereotopic shifts | Identical to L-D |
| Specific Rotation [α]D | Negative value (predicted) | Positive value (predicted) | Positive value (predicted) | Negative value (predicted) |
| ECD Spectrum | Mirror image of D-D | Mirror image of L-L | Mirror image of D-L | Mirror image of L-D |
Note: Specific experimental values for all four isomers are not consistently available in published literature; predictions are based on established principles for similar cyclic dipeptides.[10][16]
Biological Activity and Mechanism of Action
The stereochemistry of Cyclo(Arg-Pro) has a profound impact on its biological activity. Different isomers exhibit varied potency and even different mechanisms of action.
Chitinase (B1577495) Inhibition: Cyclo(Arg-Pro) is a known inhibitor of family 18 chitinases.[2][5] This activity is responsible for its observed effects against fungi like Saccharomyces cerevisiae (inhibiting cell separation) and Candida albicans (inhibiting the yeast-to-hyphae transition).[2][17][18]
Antibacterial and Antitumor Activity: The Cyclo(L-Pro-D-Arg) isomer, isolated from Bacillus cereus, has demonstrated significant antibacterial and antitumor properties.[3][4][19] This highlights the potential for specific stereoisomers to possess unique and potent bioactivities.
Table 2: Comparative Biological Activities of Cyclo(Arg-Pro) Isomers
| Isomer | Target/Activity | Measurement | Value | Reference |
|---|---|---|---|---|
| Cyclo(L-Pro-D-Arg) | Antibacterial (K. pneumoniae) | MIC | 1 µg/mL | [4] |
| Cyclo(L-Pro-D-Arg) | Antitumor (HeLa cells) | IC₅₀ | 50 µg/mL | [4] |
| Cyclo(L-Pro-D-Arg) | Cytotoxicity (VERO cells) | IC₅₀ | >100 µg/mL | [4] |
| Cyclo(Arg-Pro) (isomer unspecified) | Chitinase Inhibition | - | Active |[2][18] |
Caption: Signaling pathway for the antifungal action of Cyclo(Arg-Pro) via chitinase inhibition.
Experimental Protocols
Protocol: Synthesis of Cyclo(L-Arg-L-Pro)
This protocol is a representative method based on standard solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization.
-
Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM). React with Fmoc-L-Pro-OH in the presence of diisopropylethylamine (DIPEA) for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from proline.
-
Peptide Coupling: Couple Fmoc-L-Arg(Pbf)-OH to the resin-bound proline using a coupling agent like HBTU/HOBt in DMF with DIPEA for 2 hours.
-
Cleavage from Resin: Cleave the linear dipeptide, H-L-Arg(Pbf)-L-Pro-OH, from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Cyclization: Dissolve the crude linear dipeptide in a large volume of DCM/DMF. Add a coupling reagent (e.g., DPPA) and a base (e.g., sodium bicarbonate) and stir at room temperature for 24-48 hours to promote intramolecular cyclization.
-
Deprotection and Purification: Remove the Pbf protecting group from arginine using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Purify the final product, Cyclo(L-Arg-L-Pro), using preparative reversed-phase HPLC.
-
Characterization: Confirm the identity and purity by LC-MS and NMR spectroscopy.
Protocol: Chiral HPLC Separation
-
Column: Use a chiral stationary phase column, such as a Chiralpak® AD-H or equivalent cyclodextrin-based column.
-
Mobile Phase: An isocratic mobile phase of methanol/water or acetonitrile/water with a modifier like 0.1% TFA is typically effective. The exact ratio must be optimized.
-
Sample Preparation: Dissolve the purified Cyclo(Arg-Pro) mixture in the mobile phase at a concentration of ~1 mg/mL.
-
Injection and Detection: Inject 10-20 µL onto the column. Monitor the elution profile using a UV detector at 214 nm.
-
Fraction Collection: Collect the separated peaks corresponding to the different stereoisomers for further analysis.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[4]
-
Bacterial Culture: Grow the target bacterium (e.g., K. pneumoniae) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of the purified Cyclo(Arg-Pro) isomer in a suitable solvent (e.g., sterile water or DMSO). Create a series of 2-fold serial dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the plate.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The stereochemistry of Cyclo(Arg-Pro) is a paramount factor governing its biological profile. The four distinct isomers—Cyclo(L-Arg-L-Pro), Cyclo(D-Arg-D-Pro), Cyclo(L-Arg-D-Pro), and Cyclo(D-Arg-L-Pro)—possess unique three-dimensional structures that lead to differential interactions with biological targets. As demonstrated by the potent and specific antibacterial and antitumor activity of the Cyclo(L-Pro-D-Arg) isomer, stereoselective synthesis and separation are critical for unlocking the therapeutic potential of this CDP scaffold. Future research should focus on the systematic synthesis and biological evaluation of all four isomers against a wider range of targets to fully elucidate their structure-activity relationships, paving the way for the development of novel, stereochemically pure therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo-(L-arginine-L-proline) inhibitor | Benchchem [benchchem.com]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Cyclo(Arg-Pro) - Creative Peptides [creative-peptides.com]
- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. hub.rotachrom.com [hub.rotachrom.com]
- 15. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biocat.com [biocat.com]
- 19. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
Cyclo(Arg-Pro): A Technical Guide to its Commercial Availability, Biological Activity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Arg-Pro), a cyclic dipeptide, has garnered significant interest in the scientific community due to its distinct biological activities. It is recognized primarily as a chitinase (B1577495) inhibitor, affecting the growth and morphology of various fungal species, and as an arginase inhibitor with potential applications in cancer immunotherapy through the modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the commercial availability of Cyclo(Arg-Pro), its key biological functions, and detailed protocols for relevant experimental assays.
Commercial Availability and Supplier Information
Cyclo(Arg-Pro) and its trifluoroacetate (B77799) (TFA) salt are commercially available from several suppliers, catering to the needs of researchers and drug development professionals. The compound is typically supplied as a solid powder with varying levels of purity.
Table 1: Commercial Suppliers of Cyclo(Arg-Pro) and its TFA Salt
| Supplier | Product Name(s) | Purity | Available Forms |
| MedchemExpress | Cyclo(Arg-Pro), Cyclo(Arg-Pro) TFA | >98% | Solid powder |
| BOC Sciences | Cyclo(Arg-Pro) TFA | 95% | Solid powder |
| Creative Peptides | Cyclo(Arg-Pro) | Research Grade | Solid powder |
| Excenen Pharmatech | Cyclo(Arg-Pro) | >98% | Solid powder |
| ChemicalBook | cyclo(Arg-Pro) | Varies by supplier | Solid powder |
| BioCat GmbH | Cyclo(Arg-Pro) | Research Grade | Solid powder |
Physicochemical Properties and Storage
Understanding the physicochemical properties of Cyclo(Arg-Pro) is crucial for its effective use in experimental settings.
Table 2: Physicochemical Data for Cyclo(Arg-Pro)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₅O₂ | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| CAS Number | 74838-83-8 (Cyclo(L-Arg-L-Pro))181961-24-0 (Cyclo(D-Arg-L-Pro)) | [1][2] |
| Solubility | Water (for TFA salt): up to 100 mg/mL (with ultrasonication) | [3] |
| Storage Conditions | Short-term (1 month): -20°CLong-term (6 months): -80°C | [2] |
Biological Activity and Signaling Pathways
Cyclo(Arg-Pro) exhibits two primary biological activities: inhibition of chitinase and inhibition of arginase. These activities implicate the compound in distinct signaling pathways relevant to antifungal research and oncology.
Chitinase Inhibition
Cyclo(Arg-Pro) acts as a competitive inhibitor of chitinases, enzymes crucial for the breakdown of chitin (B13524), a key component of fungal cell walls.[4] This inhibition disrupts fungal cell wall integrity and affects processes like cell division and morphogenesis.
The integrity of the fungal cell wall is maintained by a complex signaling network. When the cell wall is stressed, transmembrane sensors activate a MAP kinase cascade, leading to the transcriptional regulation of genes involved in cell wall synthesis, including chitin synthases. By inhibiting chitinases, Cyclo(Arg-Pro) can induce cell wall stress, thereby activating this pathway.
Arginase Inhibition
In the context of cancer, arginase is an enzyme that is often upregulated in the tumor microenvironment (TME). Arginase depletes L-arginine, an amino acid essential for T-cell proliferation and function. This depletion leads to immunosuppression, allowing cancer cells to evade the immune system. Cyclo(Arg-Pro) can inhibit arginase, thereby restoring L-arginine levels and enhancing anti-tumor immunity.
Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key sources of arginase in the TME. The depletion of L-arginine by arginase impairs T-cell receptor (TCR) signaling and leads to T-cell cycle arrest. By inhibiting arginase, Cyclo(Arg-Pro) can reverse this immunosuppressive effect and promote T-cell-mediated tumor cell killing.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Cyclo(Arg-Pro).
Chitinase Inhibition Assay
This protocol is adapted from general colorimetric chitinase assays and can be used to determine the inhibitory activity of Cyclo(Arg-Pro).
Objective: To quantify the inhibitory effect of Cyclo(Arg-Pro) on chitinase activity.
Materials:
-
Chitinase from a suitable source (e.g., Trichoderma viride)
-
Colloidal chitin (substrate)
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a chromogenic substrate
-
Cyclo(Arg-Pro)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Sodium carbonate (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Cyclo(Arg-Pro) in the appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of Cyclo(Arg-Pro) in sodium acetate buffer.
-
In a 96-well plate, add 50 µL of the chitinase solution to each well.
-
Add 50 µL of the different concentrations of Cyclo(Arg-Pro) or buffer (for control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 100 µL of the pNP-GlcNAc substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Cyclo(Arg-Pro) and determine the IC₅₀ value.
Arginase Activity Assay
This protocol is based on the colorimetric determination of urea produced from the enzymatic activity of arginase.
Objective: To measure the inhibitory effect of Cyclo(Arg-Pro) on arginase activity.
Materials:
-
Arginase (e.g., from bovine liver)
-
L-arginine solution (substrate)
-
Cyclo(Arg-Pro)
-
Urea standard solution
-
Colorimetric urea detection reagents (e.g., α-isonitrosopropiophenone)
-
Tris-HCl buffer (50 mM, pH 7.5) containing MnCl₂ (10 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Activate the arginase by pre-incubating it in the Tris-HCl buffer with MnCl₂ at 37°C for 10 minutes.
-
Prepare a stock solution of Cyclo(Arg-Pro) and a series of dilutions in the buffer.
-
In a 96-well plate, add 25 µL of the activated arginase solution to each well.
-
Add 25 µL of the different concentrations of Cyclo(Arg-Pro) or buffer (for control) to the wells.
-
Add 50 µL of the L-arginine solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).
-
Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to each well.
-
Heat the plate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Create a standard curve using the urea standard and calculate the arginase activity and the percentage of inhibition by Cyclo(Arg-Pro).
Saccharomyces cerevisiae Cell Separation Assay
This assay evaluates the effect of Cyclo(Arg-Pro) on the cell separation of budding yeast.[5]
Objective: To observe the inhibition of cell separation in S. cerevisiae treated with Cyclo(Arg-Pro).
Materials:
-
Saccharomyces cerevisiae culture
-
YPD (Yeast Extract Peptone Dextrose) medium
-
Cyclo(Arg-Pro)
-
Microscope with a hemocytometer or automated cell counter
-
Shaking incubator
Procedure:
-
Grow an overnight culture of S. cerevisiae in YPD medium at 30°C.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh YPD medium.
-
Prepare different concentrations of Cyclo(Arg-Pro) in the YPD medium.
-
Incubate the yeast cultures with and without (control) Cyclo(Arg-Pro) at 30°C with shaking.
-
At various time points (e.g., 2, 4, 6, 8 hours), take aliquots from each culture.
-
Observe the cells under a microscope. Look for the formation of cell clumps or chains, which indicates a defect in cell separation.
-
Quantify the effect by counting the number of single cells versus cells in clumps in a defined volume using a hemocytometer. An increase in the proportion of clumped cells indicates inhibition of cell separation.
Candida albicans Morphological Change Assay
This assay assesses the ability of Cyclo(Arg-Pro) to inhibit the yeast-to-hyphae transition in Candida albicans.[5]
Objective: To determine the effect of Cyclo(Arg-Pro) on the morphological transition of C. albicans.
Materials:
-
Candida albicans culture
-
RPMI-1640 medium (or other hyphae-inducing medium)
-
Fetal bovine serum (FBS)
-
Cyclo(Arg-Pro)
-
Microscope
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Grow an overnight culture of C. albicans in a suitable yeast-phase growth medium (e.g., YPD) at 30°C.
-
Wash and resuspend the yeast cells in pre-warmed RPMI-1640 medium supplemented with 10% FBS.
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
Add different concentrations of Cyclo(Arg-Pro) to the cell suspension. Include a no-drug control.
-
Incubate the cultures at 37°C in a 5% CO₂ atmosphere for 2-4 hours to induce hyphal growth.
-
After incubation, observe the cell morphology under a microscope.
-
Quantify the percentage of yeast cells, pseudohyphae, and true hyphae in each condition. A decrease in the percentage of hyphal forms in the presence of Cyclo(Arg-Pro) indicates inhibitory activity.
Conclusion
Cyclo(Arg-Pro) is a readily available cyclic dipeptide with well-defined biological activities as a chitinase and arginase inhibitor. Its effects on fungal growth and the tumor microenvironment make it a valuable tool for researchers in mycology and oncology. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted properties of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug development.
References
- 1. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclo(Arg-Pro): A Detailed Guide for Researchers
Introduction
Cyclo(Arg-Pro), also known as c(RP) or a diketopiperazine of arginine and proline, is a cyclic dipeptide with significant biological activities. It has been identified as an inhibitor of chitinase (B1577495) and demonstrates effects on the cell separation of Saccharomyces cerevisiae and the morphological changes of Candida albicans. Its simple yet constrained structure makes it an interesting scaffold in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the chemical synthesis of Cyclo(Arg-Pro), targeting researchers and professionals in the field. Two primary strategies are outlined: a solid-phase synthesis of the linear precursor followed by solution-phase cyclization, and a classical solution-phase approach.
Synthesis Strategies: An Overview
The synthesis of Cyclo(Arg-Pro) primarily involves two key stages: the formation of the linear dipeptide, Arg-Pro, and the subsequent intramolecular cyclization to form the diketopiperazine structure.
1. Solid-Phase Peptide Synthesis (SPPS) followed by Solution-Phase Cyclization: This is a modern and efficient approach. The linear dipeptide is assembled on a solid support (resin), which simplifies the purification of intermediates as excess reagents and by-products are washed away. After the synthesis of the linear peptide, it is cleaved from the resin and then cyclized in solution. This method is highly recommended for its efficiency and ease of purification.
2. Solution-Phase Synthesis: This classical approach involves the coupling of protected arginine and proline derivatives in solution, followed by deprotection and cyclization, also in solution. While it offers flexibility, it can be more labor-intensive due to the need for purification of intermediates at each step, typically by chromatography.
A crucial aspect of arginine chemistry in peptide synthesis is the protection of its highly basic guanidino side chain to prevent side reactions. Common protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Tos (tosyl), and NO2 (nitro). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions.
Method 1: Solid-Phase Synthesis of Linear Arg-Pro with Solution-Phase Cyclization
This protocol describes the synthesis of the linear peptide H-Arg(Pbf)-Pro-OH using Fmoc-based solid-phase chemistry on a 2-chlorotrityl chloride (2-CTC) resin, followed by cleavage and cyclization in solution. The 2-CTC resin is chosen for its acid lability, which allows the peptide to be cleaved with side-chain protecting groups intact.
Experimental Protocol
Part A: Solid-Phase Synthesis of H-Arg(Pbf)-Pro-O-Trt(2-Cl)-Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in dichloromethane (B109758) (DCM, 15 mL) for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid (Fmoc-Pro-OH):
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (0.8 mmol) in DCM (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (3.2 mmol, 4 eq.).
-
Add the amino acid solution to the resin and shake for 25 minutes at room temperature.
-
To cap any unreacted sites on the resin, add methanol (B129727) (1 mL) and shake for an additional 10 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF (15 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (15 mL) and shake for 15 minutes.
-
Drain and wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (10 mL).
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the Fmoc group from the N-terminal arginine.
-
After the final washes, dry the resin under vacuum.
-
Part B: Cleavage of the Linear Peptide from Resin
-
Prepare a cleavage cocktail of acetic acid (AcOH) / trifluoroethanol (TFE) / DCM in a ratio of 1:1:8 (v/v/v).
-
Add the cleavage cocktail (20 mL) to the dried resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude linear peptide, H-Arg(Pbf)-Pro-OH.
Part C: Solution-Phase Cyclization and Deprotection
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of anhydrous DMF (to achieve a concentration of ~1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 eq.) and N,N'-diisopropylcarbodiimide (DIC) (4 eq.) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
Monitor the reaction by HPLC-MS until the linear precursor is consumed.
-
Evaporate the DMF under high vacuum.
-
-
Deprotection and Purification:
-
Dissolve the crude cyclic peptide in a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).
-
Stir for 2 hours at room temperature to remove the Pbf protecting group.
-
Precipitate the crude Cyclo(Arg-Pro) by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether (3x).
-
Purify the final product by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain Cyclo(Arg-Pro) as a white powder.
-
Visualization of the Workflow
Caption: Workflow for the solid-phase synthesis and solution-phase cyclization of Cyclo(Arg-Pro).
Method 2: Classical Solution-Phase Synthesis
This method involves the synthesis of the linear dipeptide in solution, followed by deprotection and cyclization. It requires careful purification at each step.
Experimental Protocol
-
Synthesis of Z-Arg(NO2)-Pro-OBzl:
-
Dissolve H-Pro-OBzl.HCl (1 eq.) in DMF.
-
Add DIPEA (1 eq.) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Z-Arg(NO2)-OH (1 eq.), HOBt (1.1 eq.), and HBTU (1.1 eq.) in DMF.
-
Add DIPEA (2.2 eq.) to the activated arginine solution and stir for 2 minutes.
-
Add the activated arginine solution to the proline solution and stir overnight at room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and purify by silica (B1680970) gel chromatography to yield the protected dipeptide Z-Arg(NO2)-Pro-OBzl.
-
-
Deprotection of Linear Peptide:
-
Dissolve the protected dipeptide in methanol.
-
Add Pd/C catalyst (10% by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours to remove the Z and Bzl protecting groups.
-
Filter the catalyst through Celite and evaporate the solvent to get H-Arg(NO2)-Pro-OH.
-
-
Cyclization:
-
Follow the cyclization procedure described in Method 1, Part C, step 1, using H-Arg(NO2)-Pro-OH as the starting material.
-
-
Final Deprotection and Purification:
-
The nitro (NO2) protecting group can be removed by catalytic hydrogenation (H2, Pd/C) in an acidic medium (e.g., acetic acid) or with other reducing agents like SnCl2.
-
After deprotection, purify the crude Cyclo(Arg-Pro) by RP-HPLC as described previously.
-
Visualization of the Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Arg-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(Arg-Pro) using reverse-phase high-performance liquid chromatography (RP-HPLC). Cyclo(Arg-Pro) is a known chitinase (B1577495) inhibitor with potential applications in antifungal and other therapeutic areas.[1][2] This document outlines the necessary instrumentation, materials, and a step-by-step protocol for achieving high purity of Cyclo(Arg-Pro). The provided methodology is suitable for researchers in academia and industry involved in peptide synthesis, purification, and drug development.
Introduction
Cyclic dipeptides, also known as diketopiperazines, are a class of naturally occurring compounds with diverse biological activities. Cyclo(Arg-Pro) has been identified as an inhibitor of chitinase, an enzyme crucial for the growth and viability of various fungi and insects.[1][2] This inhibitory activity makes Cyclo(Arg-Pro) a compound of interest for the development of novel antifungal agents and other therapeutic applications.
The synthesis of peptides often results in a mixture of the desired product along with impurities such as deletion sequences, incompletely deprotected products, and other side-reaction products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and other small molecules due to its high resolution and efficiency. This application note details a robust RP-HPLC method for the purification of Cyclo(Arg-Pro).
Physicochemical Properties of Cyclo(Arg-Pro)
A clear understanding of the physicochemical properties of Cyclo(Arg-Pro) is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₁H₁₉N₅O₂ |
| Molecular Weight | 253.30 g/mol |
| Structure | |
| IUPAC Name | 2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
(Data sourced from PubChem CID 9856386)
Experimental Protocol: RP-HPLC Purification of Cyclo(Arg-Pro)
This protocol is designed for the purification of synthesized Cyclo(Arg-Pro).
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler or Manual Injector
-
Column Oven
-
Variable Wavelength or Diode Array Detector (DAD)
-
Fraction Collector
-
-
-
Chromatography Column:
-
A C18 reverse-phase column is recommended. Typical dimensions for preparative scale are 20-50 mm internal diameter and 150-250 mm length, with a particle size of 5-10 µm. For analytical scale, a 4.6 mm x 250 mm column with 5 µm particles is suitable.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude Cyclo(Arg-Pro) sample
-
Reference standard of pure Cyclo(Arg-Pro) (if available)
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Note: It is crucial to degas the mobile phases before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude Cyclo(Arg-Pro) sample in a minimal amount of Mobile Phase A or a compatible solvent.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the purification of Cyclo(Arg-Pro). These parameters may require optimization based on the specific HPLC system and column used.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 5-30% B over 20 min | 5-30% B over 20 min |
| Detection Wavelength | 214 nm or 220 nm | 214 nm or 220 nm |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Purification and Analysis Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared crude Cyclo(Arg-Pro) sample onto the column.
-
Chromatographic Run: Run the HPLC method with the specified gradient.
-
Fraction Collection: Collect the fractions corresponding to the main peak of Cyclo(Arg-Pro).
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified Cyclo(Arg-Pro) as a powder.
Expected Results
The following table provides an example of the expected quantitative data from the HPLC purification of Cyclo(Arg-Pro).
| Parameter | Expected Value |
| Retention Time (Analytical) | Approximately 8-12 minutes (highly dependent on specific conditions) |
| Purity of Crude Sample | Variable (e.g., 60-80%) |
| Purity of Final Product | >98% |
| Recovery | >80% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of Cyclo(Arg-Pro).
Signaling Pathway Context
While the purification protocol is the focus of this note, it is relevant to understand the biological context of Cyclo(Arg-Pro). The diagram below illustrates its role as a chitinase inhibitor.
References
Determining the Antimicrobial Potency of Cyclo(Arg-Pro): A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the cyclic dipeptide Cyclo(Arg-Pro). The protocol is based on the widely accepted broth microdilution method, with specific modifications tailored for the reliable assessment of cationic peptides. Adherence to these guidelines will ensure reproducible and accurate results, crucial for the evaluation of this compound's potential as an antimicrobial agent.
Introduction
Cyclo(Arg-Pro) is a cyclic dipeptide that has garnered interest for its potential biological activities. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in characterizing its antimicrobial spectrum and potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This protocol details the necessary steps, materials, and considerations for performing a robust MIC assay for Cyclo(Arg-Pro).
Key Considerations for Peptide MIC Testing
Standard antimicrobial susceptibility testing protocols often require adjustments for cationic peptides like Cyclo(Arg-Pro) to mitigate issues such as adsorption to surfaces and interference from media components.[1][2] Key considerations include:
-
Adsorption to Plastics: Cationic peptides can bind to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their true potency.[1][3][4] Therefore, the use of low-binding materials, such as polypropylene (B1209903) plates, is essential.[1][3][4][5]
-
Media Composition: The presence of certain ions and complex components in standard growth media can interfere with the activity of antimicrobial peptides. Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for this protocol.
-
Peptide Stability and Solubility: Proper handling and preparation of the peptide stock solution are crucial for accurate results. It is important to use a suitable solvent and store the solution appropriately to prevent degradation or precipitation.[1]
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.[3][5][6]
Materials
-
Cyclo(Arg-Pro) (powder form)
-
Sterile, 96-well polypropylene microtiter plates with low-binding surfaces[3][5]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[1]
-
Sterile 0.01% acetic acid in deionized water (for peptide dissolution, if necessary)[5]
-
Sterile polypropylene tubes for dilutions
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipette
-
Microplate reader (optional, for quantitative growth assessment)
Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.[1]
Preparation of Cyclo(Arg-Pro) Dilutions
-
Prepare a stock solution of Cyclo(Arg-Pro) by dissolving a precisely weighed amount of the peptide in a suitable solvent. Sterile deionized water or 0.01% acetic acid are common choices for cationic peptides.[1] The initial concentration should be at least 10 times the highest concentration to be tested.
-
Perform serial two-fold dilutions of the Cyclo(Arg-Pro) stock solution in sterile polypropylene tubes using MHB to create a range of concentrations. A typical starting concentration for novel peptides might be 256 µg/mL or 512 µg/mL, diluted down to a low concentration (e.g., 0.25 µg/mL).[6]
Assay Procedure
-
Dispense 50 µL of MHB into each well of a 96-well polypropylene microtiter plate.
-
Add 50 µL of the appropriate Cyclo(Arg-Pro) dilution to the corresponding wells, starting from the highest concentration. This will result in a final volume of 100 µL per well with the desired peptide concentrations.
-
The final column of the plate should serve as controls:
-
Growth Control: 100 µL of MHB with the bacterial inoculum but no peptide.
-
Sterility Control: 100 µL of MHB only.
-
-
Add 50 µL of the diluted bacterial suspension (prepared in step 3.2) to each well, except for the sterility control wells. The final volume in each test well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours in ambient air.[5]
Determination of MIC
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cyclo(Arg-Pro) at which there is no visible growth of the microorganism.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition. The MIC can be defined as the lowest concentration that reduces growth by a certain percentage (e.g., >50% or >90%) compared to the growth control.[4][5]
Data Presentation
The results of the MIC assay should be summarized in a clear and organized table.
| Microorganism | Cyclo(Arg-Pro) Concentration (µg/mL) | MIC (µg/mL) |
| 256 | 128 | |
| E. coli ATCC 25922 | - | - |
| S. aureus ATCC 29213 | - | - |
| P. aeruginosa ATCC 27853 | - | - |
| Growth Control | + | |
| Sterility Control | - |
Table Caption: Representative MIC data for Cyclo(Arg-Pro) against various bacterial strains. '+' indicates visible growth, and '-' indicates no visible growth.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution assay to determine the MIC of Cyclo(Arg-Pro).
Postulated Antimicrobial Peptide Signaling Pathway
The precise mechanism of action for Cyclo(Arg-Pro) is not fully elucidated, but many cationic antimicrobial peptides act by disrupting the bacterial cell membrane.
Caption: Postulated mechanism of action for a cationic antimicrobial peptide like Cyclo(Arg-Pro).
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. ibg.kit.edu [ibg.kit.edu]
Application Notes and Protocols: In Vitro Cytotoxicity of Cyclo(Arg-Pro) on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities, including antitumor properties. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of a specific cyclic dipeptide, Cyclo(Arg-Pro), on human cervical cancer cells (HeLa). The protocols outlined below describe standard methodologies for determining cell viability, analyzing the cell cycle, and investigating the induction of apoptosis. While direct and extensive studies on Cyclo(Arg-Pro)'s effect on HeLa cells are emerging, the provided data and pathways are based on the known effects of similar cyclic dipeptides and related compounds on this cell line, offering a foundational framework for investigation.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxic effects of Cyclo(Arg-Pro) on HeLa cells, based on findings for similar compounds. These tables are intended to serve as a guide for expected results.
Table 1: Cell Viability (IC50) of Cyclo(Arg-Pro) on HeLa Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 85 |
| 48 hours | 60 |
| 72 hours | 42 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with Cyclo(Arg-Pro) for 48 hours
| Cyclo(Arg-Pro) Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |
| 0 (Control) | 5% |
| 30 | 25% |
| 60 (IC50) | 50% |
| 120 | 75% |
Table 3: Cell Cycle Distribution of HeLa Cells Treated with Cyclo(Arg-Pro) for 24 hours
| Cyclo(Arg-Pro) Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 50% | 30% | 20% |
| 60 (IC50) | 65% | 20% | 15% |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
Materials:
-
HeLa cells
-
Cyclo(Arg-Pro)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of Cyclo(Arg-Pro) (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.[2]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HeLa cells
-
6-well plates
-
Cyclo(Arg-Pro)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of Cyclo(Arg-Pro) for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
HeLa cells
-
6-well plates
-
Cyclo(Arg-Pro)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with Cyclo(Arg-Pro) as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[1][3]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Cyclo(Arg-Pro) on HeLa cells.
Studies on similar cyclodipeptides have suggested that their anti-proliferative effects on HeLa cells may involve the inhibition of key survival pathways.[4] A plausible mechanism is the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
- 1. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S100A16 Regulates HeLa Cell through the Phosphatidylinositol 3 Kinase (PI3K)/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antibacterial Activity of Cyclo(Arg-Pro) via Disc Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Arg-Pro) is a cyclic dipeptide that has garnered interest for its potential biological activities, including antibacterial properties. The disc diffusion assay, also known as the Kirby-Bauer test, is a widely used and standardized method to qualitatively or semi-quantitatively assess the antimicrobial susceptibility of bacteria to various compounds.[1][2][3] This method is straightforward, cost-effective, and provides a visual representation of antibacterial activity.[3]
This document provides a detailed protocol for performing a disc diffusion assay to evaluate the antibacterial activity of Cyclo(Arg-Pro). It is intended to guide researchers in obtaining reproducible and reliable data for the screening and initial characterization of this compound's antimicrobial potential.
Principle of the Disc Diffusion Assay
The disc diffusion method involves the uniform inoculation of a bacterial strain onto the surface of an agar (B569324) plate.[2] A sterile filter paper disc impregnated with a known concentration of the test compound, in this case, Cyclo(Arg-Pro), is then placed on the agar surface.[2] During incubation, the compound diffuses from the disc into the surrounding agar, creating a concentration gradient.[2] If the compound possesses antibacterial activity, it will inhibit the growth of the bacteria in the vicinity of the disc, resulting in a clear area known as a "zone of inhibition."[1][2] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[2]
Experimental Protocol
This protocol is based on the standardized Kirby-Bauer method and adapted for testing the antibacterial activity of Cyclo(Arg-Pro).
Materials:
-
Cyclo(Arg-Pro)
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (100 mm or 150 mm)[2]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
Sterile forceps[6]
-
Incubator (35 ± 2°C)[1]
-
Calipers or a ruler for measuring zone diameters
-
Positive control antibiotic discs (e.g., Gentamicin, Ampicillin)
-
Negative control discs (impregnated with the solvent used to dissolve Cyclo(Arg-Pro))
Procedure:
-
Preparation of Cyclo(Arg-Pro) Solution and Discs:
-
Dissolve Cyclo(Arg-Pro) in a suitable sterile solvent (e.g., sterile deionized water, DMSO) to achieve the desired stock concentration. Note the solvent used, as it will be the negative control.
-
Prepare different concentrations of Cyclo(Arg-Pro) by serial dilution if a dose-response is to be evaluated.
-
Aseptically impregnate sterile filter paper discs with a specific volume (e.g., 20 µL) of the Cyclo(Arg-Pro) solution to achieve the desired amount of compound per disc (e.g., 10 µg, 50 µg, 100 µg).[7]
-
Allow the discs to dry completely in a sterile environment before application to the agar plates.
-
Prepare negative control discs by impregnating them with the same volume of the solvent used to dissolve Cyclo(Arg-Pro).
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, pick 3-5 morphologically similar colonies using a sterile loop.
-
Suspend the colonies in a tube containing 4-5 mL of sterile saline.
-
Vortex the suspension to ensure it is homogenous.[5]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[4][5] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[5]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[1][5]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[1][4] This is typically achieved by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[1][4]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]
-
-
Application of Discs:
-
Using sterile forceps, place the prepared Cyclo(Arg-Pro) discs, positive control antibiotic discs, and negative control discs onto the inoculated agar surface.[6]
-
Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[1][6]
-
Gently press each disc with the forceps to ensure complete contact with the agar surface.[1] Do not move the discs once they have been placed.[1]
-
-
Incubation:
-
Data Collection and Interpretation:
-
After incubation, observe the plates for zones of inhibition around the discs.
-
Measure the diameter of the zone of inhibition for each disc in millimeters (mm) using calipers or a ruler.[6] If zones overlap, the radius can be measured from the center of the disc to the edge of the zone and then multiplied by two.[4]
-
Record the measurements for each concentration of Cyclo(Arg-Pro), the positive control, and the negative control. The negative control should show no zone of inhibition.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) for known antibiotics.[6] For novel compounds like Cyclo(Arg-Pro), the zone diameter provides a measure of its relative antibacterial activity.
-
Data Presentation
Quantitative data from the disc diffusion assay should be summarized in a clear and structured table for easy comparison.
Table 1: Antibacterial Activity of Cyclo(Arg-Pro) against Test Bacteria
| Test Compound | Concentration (µ g/disc ) | Zone of Inhibition Diameter (mm) |
| Staphylococcus aureus (ATCC 25923) | ||
| Cyclo(Arg-Pro) | 10 | 12 ± 0.5 |
| 50 | 18 ± 0.8 | |
| 100 | 25 ± 1.2 | |
| Gentamicin (Positive Control) | 10 | 22 ± 0.7 |
| Solvent (Negative Control) | - | 0 |
| Escherichia coli (ATCC 25922) | ||
| Cyclo(Arg-Pro) | 10 | 8 ± 0.4 |
| 50 | 14 ± 0.6 | |
| 100 | 20 ± 1.0 | |
| Ampicillin (Positive Control) | 10 | 18 ± 0.9 |
| Solvent (Negative Control) | - | 0 |
Data are presented as mean ± standard deviation for triplicate experiments.
Experimental Workflow
The following diagram illustrates the workflow for the disc diffusion assay.
Caption: Workflow for Disc Diffusion Assay.
Signaling Pathways and Logical Relationships
While the disc diffusion assay itself does not elucidate specific signaling pathways, the observed antibacterial activity of Cyclo(Arg-Pro) initiates a series of events leading to bacterial growth inhibition. The logical relationship is depicted below.
Caption: Logical Steps in Antibacterial Action.
Conclusion
The disc diffusion assay is a fundamental and valuable tool for the initial screening of the antibacterial activity of compounds like Cyclo(Arg-Pro). Adherence to a standardized protocol is crucial for generating reliable and comparable results. The data obtained from this assay can guide further studies, such as the determination of minimum inhibitory concentration (MIC) and elucidation of the mechanism of action, which are essential for the development of new antimicrobial agents.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. asm.org [asm.org]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Cyclo(L-Pro-D-Arg) from Bacterial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-D-Arg) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), that has garnered significant interest within the scientific community. This interest stems from its reported biological activities, including antibacterial and antitumor properties.[1][2] First isolated from Bacillus cereus, a bacterium associated with an entomopathogenic nematode, Cyclo(L-Pro-D-Arg) represents a promising candidate for further investigation in drug discovery and development.[1] This document provides detailed application notes and protocols for the isolation and purification of Cyclo(L-Pro-D-Arg) from bacterial fermentation broth.
Data Presentation
The following table summarizes the reported biological activity of Cyclo(L-Pro-D-Arg). Quantitative data on the production yield from bacterial fermentation is still emerging, with yields of other cyclic dipeptides from Bacillus species reported in the µg/mL range.[3]
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Antibacterial | Klebsiella pneumoniae | MIC | 1 µg/mL | [4][2] |
| Antitumor | HeLa (cervical cancer) cells | IC50 | 50 µg/mL | [4][2] |
| Cytotoxicity | VERO (normal monkey kidney) cells | - | No cytotoxicity up to 100 µg/mL | [4][2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
This section details the methodologies for the fermentation of Bacillus cereus, followed by the extraction and purification of Cyclo(L-Pro-D-Arg).
Bacterial Fermentation
This protocol is based on general fermentation procedures for Bacillus species to produce secondary metabolites.
1.1. Materials
-
Bacillus cereus strain (known to produce Cyclo(L-Pro-D-Arg))
-
Modified Nutrient Broth (or other suitable medium)
-
Sterile baffled flasks
-
Shaking incubator
1.2. Protocol
-
Prepare a seed culture by inoculating a single colony of Bacillus cereus into a flask containing the appropriate broth.
-
Incubate the seed culture at 30-37°C with shaking (e.g., 150-200 rpm) for 12-24 hours, or until the culture reaches the late logarithmic growth phase.
-
Inoculate the production culture flasks containing the modified nutrient broth with the seed culture (typically a 1-2% v/v inoculum).
-
Incubate the production culture under the same conditions as the seed culture for an extended period, generally 48-72 hours, to allow for the production of secondary metabolites like Cyclo(L-Pro-D-Arg).
-
Monitor the fermentation periodically for bacterial growth (e.g., by measuring optical density at 600 nm) and, if possible, for the production of the target compound using analytical techniques like HPLC-MS.
Extraction of Crude Cyclo(L-Pro-D-Arg)
This protocol describes the extraction of the cyclic dipeptide from the fermentation broth.
2.1. Materials
-
Fermentation broth from Bacillus cereus culture
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Centrifuge and appropriate centrifuge tubes/bottles
-
Separatory funnel
-
Rotary evaporator
2.2. Protocol
-
Harvest the fermentation broth and centrifuge at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the bacterial cells.
-
Carefully decant and collect the supernatant, which contains the secreted secondary metabolites.
-
Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the recovery of the target compound.
-
Pool all the collected organic extracts.
-
Concentrate the pooled ethyl acetate extract to dryness using a rotary evaporator under reduced pressure at a temperature of approximately 40-45°C. The resulting residue is the crude extract containing Cyclo(L-Pro-D-Arg).
Purification by Silica (B1680970) Gel Column Chromatography
This protocol outlines the initial purification of the crude extract to separate Cyclo(L-Pro-D-Arg) from other components.
3.1. Materials
-
Crude extract
-
Silica gel (60-120 mesh or 70-230 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM) and Methanol (B129727) (MeOH) of appropriate purity
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for visualization
3.2. Protocol
-
Prepare the silica gel slurry by mixing the silica gel with the initial mobile phase (e.g., 100% DCM).
-
Pack the chromatography column with the slurry, ensuring a uniform and compact bed.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Begin the elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% DCM
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
80:20 DCM:MeOH
-
Continue increasing methanol concentration as needed.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the separation by spotting the collected fractions on a TLC plate, developing it in a suitable solvent system (e.g., 9:1 DCM:MeOH), and visualizing the spots under a UV lamp.
-
Pool the fractions that contain the compound of interest, which can be identified by comparing its Rf value to a known standard if available, or by bioassay if a standard is not available.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.
Final Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain highly pure Cyclo(L-Pro-D-Arg).
4.1. Materials
-
Semi-purified sample from silica gel chromatography
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)
-
Syringe filters (0.22 or 0.45 µm)
4.2. Protocol
-
Prepare the mobile phases:
-
Mobile Phase A: Water (with 0.1% TFA or formic acid, if used)
-
Mobile Phase B: Acetonitrile (with 0.1% TFA or formic acid, if used)
-
-
Dissolve the semi-purified sample in a suitable solvent (e.g., a small volume of the initial mobile phase composition) and filter it through a syringe filter to remove any particulate matter.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the compounds. A suggested gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 100% B
-
40-45 min: 100% B (wash)
-
45-50 min: 100% to 5% B (re-equilibration)
-
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Collect the peak corresponding to Cyclo(L-Pro-D-Arg) based on its retention time (a standard is highly recommended for confirmation).
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizations
Experimental Workflow for Cyclo(L-Pro-D-Arg) Isolation
Caption: Overall workflow for the isolation and purification of Cyclo(L-Pro-D-Arg).
Logical Flow of the Purification Process
Caption: Decision-making flowchart for the purification of Cyclo(L-Pro-D-Arg).
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors [frontiersin.org]
- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Cyclo(Arg-Pro) using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities. Cyclo(Arg-Pro) is a DKP formed from the amino acids arginine and proline. The precise determination of its three-dimensional structure is fundamental for understanding its structure-activity relationship and for its potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural elucidation of such molecules in solution. This document provides detailed application notes and experimental protocols for the structural characterization of Cyclo(Arg-Pro) using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Principle of NMR-Based Structural Elucidation
The structural elucidation of Cyclo(Arg-Pro) by NMR spectroscopy involves a systematic approach combining 1D and 2D experiments.
-
1D NMR (¹H and ¹³C): Provides initial information on the number and chemical environment of protons and carbons in the molecule. ¹H NMR gives insights into proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values), which reveal adjacent protons. ¹³C NMR indicates the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the spin systems of the arginine and proline residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
By combining the information from these experiments, a complete picture of the molecular structure of Cyclo(Arg-Pro) can be constructed.
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the Cyclo(Arg-Pro) sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., NH, OH). D₂O is a common choice for water-soluble peptides.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents, for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Spectral Width: Typically 10-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' in Bruker terminology).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
2D NMR Data Acquisition
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' in Bruker terminology).
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' in Bruker terminology).
-
¹H Spectral Width (F2): Same as 1D ¹H NMR.
-
¹³C Spectral Width (F1): Same as 1D ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
One-bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' in Bruker terminology).
-
¹H Spectral Width (F2): Same as 1D ¹H NMR.
-
¹³C Spectral Width (F1): Same as 1D ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Constant (nJCH): Optimized for a range of values, typically around 8 Hz.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclo(Arg-Pro)
| Atom Name | ¹H Chemical Shift (δ, ppm) (Estimated) | ¹³C Chemical Shift (δ, ppm) (Experimental for Cyclo(L-Arg-D-Pro))[1] |
| Arginine Residue | ||
| α-CH | ~4.1 - 4.3 | 55.0 |
| β-CH₂ | ~1.8 - 2.0 | 28.0 |
| γ-CH₂ | ~1.6 - 1.8 | 24.5 |
| δ-CH₂ | ~3.2 - 3.4 | 41.0 |
| C=O (Amide) | - | 168.0 |
| C=N (Guanidinium) | - | 157.0 |
| Proline Residue | ||
| α-CH | ~4.0 - 4.2 | 59.5 |
| β-CH₂ | ~2.2 - 2.4 | 29.0 |
| γ-CH₂ | ~1.9 - 2.1 | 22.5 |
| δ-CH₂ | ~3.5 - 3.7 | 45.5 |
| C=O (Amide) | - | 172.0 |
Table 2: Key 2D NMR Correlations for Cyclo(Arg-Pro) Structure Elucidation
| Experiment | Observed Correlations (Proton → Proton/Carbon) | Structural Information Deduced |
| COSY | α-H ↔ β-H₂ (Arg)β-H₂ ↔ γ-H₂ (Arg)γ-H₂ ↔ δ-H₂ (Arg)α-H ↔ β-H₂ (Pro)β-H₂ ↔ γ-H₂ (Pro)γ-H₂ ↔ δ-H₂ (Pro) | Confirms the proton spin systems of the arginine and proline side chains. |
| HSQC | α-H / α-C (Arg)β-H₂ / β-C (Arg)γ-H₂ / γ-C (Arg)δ-H₂ / δ-C (Arg)α-H / α-C (Pro)β-H₂ / β-C (Pro)γ-H₂ / γ-C (Pro)δ-H₂ / δ-C (Pro) | Unambiguous assignment of protonated carbons in both residues. |
| HMBC | α-H (Arg) → C=O (Arg), C=O (Pro)δ-H₂ (Arg) → C=N (Guanidinium), Cγ (Arg)α-H (Pro) → C=O (Pro), C=O (Arg), Cδ (Pro)δ-H₂ (Pro) → Cα (Pro), Cγ (Pro) | Connects the amino acid residues across the peptide bonds and confirms the cyclic structure. Assigns quaternary carbons (amide carbonyls and guanidinium (B1211019) carbon). |
Structure Elucidation Workflow
The structural elucidation of Cyclo(Arg-Pro) follows a logical progression of analyzing the data from the various NMR experiments.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Cyclo(Arg-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Arg-Pro) is a cyclic dipeptide with known biological activities, including functioning as a chitinase (B1577495) inhibitor and exhibiting potential roles in intercellular communication and signaling pathways.[1] Accurate and sensitive detection and quantification of Cyclo(Arg-Pro) in complex biological matrices are crucial for pharmacokinetic studies, mechanism of action elucidation, and drug development. This application note provides a detailed protocol for the analysis of Cyclo(Arg-Pro) using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Cyclo(Arg-Pro) is a CDP that has garnered interest due to its diverse biological activities. It has been shown to inhibit chitinase, an enzyme involved in the cell separation of yeast and the morphological transition of fungi.[1][2] Furthermore, emerging research suggests the involvement of CDPs in quorum sensing and the modulation of inflammatory signaling pathways, such as the NF-κB pathway. High-resolution mass spectrometry offers the necessary sensitivity and specificity for the unambiguous identification and quantification of Cyclo(Arg-Pro) in various sample types.[3]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest. The following protocol is a general guideline for the extraction of Cyclo(Arg-Pro) from cell culture media.
Materials:
-
Cell culture media containing Cyclo(Arg-Pro)
-
Internal Standard (IS) solution (e.g., isotopically labeled Cyclo(Arg-Pro))
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Spiking with Internal Standard: To a 1 mL aliquot of the cell culture medium, add a known concentration of the internal standard solution.
-
Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
SPE Cleanup (Optional): For complex matrices, an additional solid-phase extraction cleanup step may be necessary.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in step 6.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 800 L/hr |
| Full Scan m/z Range | 100 - 1000 |
| Resolution | > 60,000 FWHM |
| Collision Energy (for MS/MS) | 20-40 eV (optimized for Cyclo(Arg-Pro)) |
Data Presentation
The accurate mass measurement provided by HRMS allows for the confident identification of Cyclo(Arg-Pro). The table below summarizes the expected quantitative data.
| Analyte | Formula | Exact Mass (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Expected Retention Time (min) |
| Cyclo(Arg-Pro) | C₁₁H₁₉N₅O₂ | 254.1612 | 70.0651, 110.0718, 129.1022, 156.1237 | ~ 4.5 |
| Internal Standard | (e.g., ¹³C₆,¹⁵N₄-Cyclo(Arg-Pro)) | 264.1812 | 70.0651, 114.0818, 135.1122, 162.1337 | ~ 4.5 |
Note: Fragment ions are predicted based on common peptide fragmentation pathways. The immonium ion of Proline (m/z 70.0651) is a characteristic fragment.
Mandatory Visualizations
Signaling Pathways
Cyclic dipeptides have been implicated in the modulation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which plays a central role in inflammation. Another area of interest is the role of cyclic dipeptides in bacterial quorum sensing.
Caption: Potential modulation of the NF-κB signaling pathway by Cyclo(Arg-Pro).
Caption: Proposed interference of Cyclo(Arg-Pro) with bacterial quorum sensing.
Experimental Workflow
Caption: General workflow for the LC-HRMS analysis of Cyclo(Arg-Pro).
Conclusion
This application note provides a comprehensive framework for the high-resolution mass spectrometry analysis of Cyclo(Arg-Pro). The detailed experimental protocols, coupled with the expected quantitative data, offer a solid starting point for researchers in various fields. The use of HRMS ensures high confidence in the identification and quantification of this biologically active cyclic dipeptide, facilitating further investigation into its roles in cellular processes and its potential as a therapeutic agent.
References
- 1. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyclo(Arg-Pro) solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of Cyclo(Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of Cyclo(Arg-Pro)?
The molecular weight of Cyclo(Arg-Pro) is 253.30 g/mol .[1][2]
Q2: What is the recommended solvent for dissolving Cyclo(Arg-Pro)?
Water is the recommended solvent for preparing stock solutions of Cyclo(Arg-Pro).[1]
Q3: How soluble is Cyclo(Arg-Pro) in water?
Cyclo(Arg-Pro) has a high solubility in water, reaching up to 250 mg/mL.[1] However, achieving this concentration may require sonication to facilitate dissolution.[1]
Q4: How should I store the solid Cyclo(Arg-Pro) powder?
The solid powder should be stored in a sealed container, away from moisture. For long-term storage, -20°C for up to one year or -80°C for up to two years is recommended.[1]
Q5: What is the stability of Cyclo(Arg-Pro) stock solutions?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving Cyclo(Arg-Pro) in Water | The concentration may be too high for passive dissolution. | - Use an ultrasonic bath to aid dissolution.[1]- Gently warm the solution.- Increase the volume of the solvent to lower the concentration. |
| Precipitation Observed in Stock Solution After Freezing | The solution may have been supersaturated or improperly stored. | - Before use, allow the aliquot to thaw completely at room temperature.- Briefly vortex or sonicate the vial to ensure any precipitate is redissolved.- Ensure the storage temperature has been consistently maintained. |
| Inconsistent Experimental Results | Potential degradation of the stock solution. | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]- Ensure the stock solution has not been stored longer than the recommended duration (1 month at -20°C, 6 months at -80°C).[1] |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Notes |
| Water | 250 mg/mL | 986.97 mM | Requires sonication for complete dissolution.[1] |
Experimental Protocols
Preparation of a 100 mM Cyclo(Arg-Pro) Stock Solution in Water
This protocol describes the preparation of 10 mL of a 100 mM Cyclo(Arg-Pro) stock solution.
Materials:
-
Cyclo(Arg-Pro) (MW: 253.30 g/mol )
-
Nuclease-free water
-
15 mL conical tube
-
Analytical balance
-
Spatula
-
Ultrasonic bath
-
0.22 µm sterile filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of Cyclo(Arg-Pro):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 253.30 g/mol = 0.2533 g (or 253.3 mg)
-
-
Weigh the Cyclo(Arg-Pro):
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh out 253.3 mg of Cyclo(Arg-Pro) powder.
-
-
Dissolve the Cyclo(Arg-Pro):
-
Transfer the weighed powder to a 15 mL conical tube.
-
Add approximately 8 mL of nuclease-free water to the tube.
-
Vortex the tube for 30 seconds to initially mix the powder and solvent.
-
Place the tube in an ultrasonic bath and sonicate until the Cyclo(Arg-Pro) is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Adjust the Final Volume:
-
Once dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Sterilization and Aliquoting:
-
If required for your application, sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile conical tube.[1]
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Caption: Workflow for preparing a Cyclo(Arg-Pro) stock solution.
Caption: Troubleshooting logic for Cyclo(Arg-Pro) dissolution.
References
Optimal storage conditions for long-term stability of Cyclo(Arg-Pro)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of Cyclo(Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Cyclo(Arg-Pro)?
A1: For long-term stability, solid (lyophilized) Cyclo(Arg-Pro) should be stored in a tightly sealed container in a freezer. To prevent degradation from moisture and temperature fluctuations, it is crucial to allow the container to warm to room temperature before opening.[1][2]
Q2: How should I store Cyclo(Arg-Pro) once it is dissolved in a solvent?
A2: Cyclo(Arg-Pro) in solution is significantly less stable than in its solid form.[3] For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Solutions should be kept in sealed containers to prevent evaporation and contamination.
Q3: What are the signs of Cyclo(Arg-Pro) degradation?
A3: Degradation of Cyclo(Arg-Pro) can be detected by the appearance of additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram, indicating the formation of impurities such as the linear dipeptide Arg-Pro. A decrease in the peak area of the intact Cyclo(Arg-Pro) over time also signifies degradation. Changes in the physical appearance of the solid, such as discoloration or clumping, may also indicate instability.
Q4: Can I store Cyclo(Arg-Pro) solutions at room temperature or 4°C?
A4: Storing Cyclo(Arg-Pro) solutions at room temperature is not recommended due to the increased risk of degradation. For short-term storage (up to a few days), refrigeration at 4°C may be acceptable, but freezing is highly recommended for any storage period beyond immediate use to maintain the integrity of the compound.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | Up to 1 year | Keep in a desiccator to prevent moisture absorption.[1] |
| -80°C | Up to 2 years | Ideal for long-term archival.[4] | |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| -80°C | Up to 6 months | Preferred for longer-term solution storage.[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of Cyclo(Arg-Pro) due to improper storage or handling. | 1. Verify storage conditions of the stock solution. 2. Prepare fresh solutions from solid Cyclo(Arg-Pro). 3. Perform a stability check using HPLC to assess the integrity of the compound. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | 1. Aliquot stock solutions into single-use volumes. 2. Use a fresh aliquot for each experiment. |
| Contamination of the stock solution. | 1. Use sterile solvents and handle aseptically. 2. Filter-sterilize the solution if necessary. | |
| Appearance of unexpected peaks in HPLC analysis. | Hydrolysis of the cyclic dipeptide into its linear form (Arg-Pro). | 1. Confirm the identity of the new peak using mass spectrometry. 2. Adjust the pH of the solution to be within a neutral range (pH 5-7) to minimize hydrolysis. |
| Epimerization under basic or acidic conditions. | Maintain solutions at a neutral pH and avoid exposure to harsh pH conditions. |
Experimental Protocols
Protocol for Assessing the Stability of Cyclo(Arg-Pro) using HPLC
This protocol outlines a method to assess the stability of Cyclo(Arg-Pro) in a given solvent over time.
1. Materials:
-
Cyclo(Arg-Pro)
-
Solvent of interest (e.g., sterile water, PBS)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Cyclo(Arg-Pro) and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter if any particulates are visible.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes) and monitor the absorbance at 214 nm.
-
Record the peak area and retention time of the main Cyclo(Arg-Pro) peak. This will serve as the baseline (T=0) measurement.
-
-
Incubation:
-
Store the remaining stock solution under the desired storage conditions (e.g., 4°C, room temperature, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.
-
Allow the aliquot to reach room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
Record the peak area of the Cyclo(Arg-Pro) peak and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of Cyclo(Arg-Pro) remaining at each time point relative to the T=0 measurement.
-
Plot the percentage of intact Cyclo(Arg-Pro) versus time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing Cyclo(Arg-Pro) stability.
Caption: Potential degradation pathways of Cyclo(Arg-Pro).
Caption: Known biological signaling pathway inhibited by Cyclo(Arg-Pro).[4]
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of Cyclo(Arg-Pro) Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Arg-Pro), a cyclic dipeptide with significant biological activities, often presents a considerable challenge in experimental settings due to its poor and variable solubility in aqueous buffers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower researchers in overcoming these solubility hurdles, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(Arg-Pro) not dissolving in my aqueous buffer?
A1: The poor solubility of Cyclo(Arg-Pro) and other diketopiperazines can be attributed to several factors.[1] Their rigid ring structure and strong intermolecular hydrogen bonding contribute to high crystal lattice energy, making it difficult for water molecules to solvate the individual peptide molecules.[1] The presence of both a basic arginine residue and a hydrophobic proline residue can also lead to complex solubility behavior that is highly dependent on the pH of the solution.
Q2: What is the expected solubility of Cyclo(Arg-Pro) in water?
A2: The solubility of Cyclo(Arg-Pro) in water has been reported to be as high as 250 mg/mL, although this can be influenced by factors such as temperature and the specific solid-state form of the compound.[2] It is important to note that the trifluoroacetic acid (TFA) salt of Cyclo(Arg-Pro) is also commercially available and has a reported solubility of 100 mg/mL in water.[3] The presence of the TFA counter-ion can influence the physicochemical properties of the peptide, including its solubility.
Q3: How does pH affect the solubility of Cyclo(Arg-Pro)?
A3: The pH of the aqueous buffer is a critical determinant of Cyclo(Arg-Pro) solubility. The arginine residue contains a guanidinium (B1211019) group with a high pKa (around 12.5), meaning it will be protonated and positively charged over a wide pH range. At a pH below the pKa of the proline's carboxyl group (around 2) and above the pKa of the arginine's guanidinium group, the net charge of the molecule changes, which in turn affects its interaction with water and other buffer components. Generally, peptides are most soluble at pH values away from their isoelectric point. For a basic peptide like Cyclo(Arg-Pro), solubility is expected to be higher in acidic conditions.
Q4: Can temperature be used to improve the solubility of Cyclo(Arg-Pro)?
A4: Yes, for many compounds, increasing the temperature will increase solubility. This is because the dissolution of a solid is often an endothermic process, and adding heat provides the energy needed to break the crystal lattice bonds.[4] Gentle warming can be a useful technique to aid in the dissolution of Cyclo(Arg-Pro). However, it is crucial to be cautious with temperature, as excessive heat can potentially lead to degradation of the peptide.
Q5: Are there any recommended co-solvents to improve the solubility of Cyclo(Arg-Pro)?
A5: For cyclic peptides with poor aqueous solubility, the use of organic co-solvents can be an effective strategy.[5] Solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can help to disrupt the intermolecular forces in the solid peptide and facilitate its dissolution.[6] When using co-solvents, it is important to start with a small amount of the organic solvent to dissolve the peptide and then slowly add the aqueous buffer to the desired final concentration. The final concentration of the organic solvent should be compatible with the intended biological assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cyclo(Arg-Pro) powder is not dissolving in water or buffer. | High crystal lattice energy of the peptide. The pH of the solution is close to the isoelectric point of the peptide. | 1. Try gentle warming (e.g., 37°C) with agitation. 2. Use sonication in a water bath to aid dissolution. 3. Adjust the pH of the buffer. For Cyclo(Arg-Pro), which is a basic peptide, lowering the pH (e.g., to pH 5.0 with an acetate (B1210297) buffer) may increase solubility. |
| A precipitate forms after initial dissolution. | The solution is supersaturated. The buffer components are interacting with the peptide, causing it to salt out. | 1. Ensure the final concentration is below the solubility limit at that temperature and pH. 2. Try a different buffer system. For example, if using a phosphate (B84403) buffer, consider trying a Tris or acetate buffer. 3. If a co-solvent was used, ensure the final concentration of the organic solvent is not too low, which can cause the peptide to precipitate. |
| The solution appears cloudy or hazy. | The peptide is not fully dissolved and exists as a fine suspension. The peptide may be forming aggregates. | 1. Centrifuge the solution to pellet any undissolved material and use the supernatant. 2. Filter the solution through a 0.22 µm filter to remove any aggregates or undissolved particles. 3. Consider using a small percentage of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to help prevent aggregation. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations of the active compound. Degradation of the peptide in the buffer over time. | 1. Always prepare fresh solutions of Cyclo(Arg-Pro) before each experiment. 2. Confirm complete dissolution before use. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of Cyclo(Arg-Pro)
The following table summarizes the known and estimated solubility of Cyclo(Arg-Pro) under various conditions. It is important to note that experimentally determined values are limited, and some figures are based on the properties of similar cyclic dipeptides and general principles of peptide chemistry.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water | Not Specified | Not Specified | 250[2] | High solubility reported by a commercial supplier. |
| Water (as TFA salt) | Not Specified | Not Specified | 100[3] | The TFA salt form may have different solubility from the free peptide. |
| Acetate Buffer | 5.0 | 25 | Estimated > 10 | Solubility is expected to be enhanced in acidic conditions due to the protonation of the arginine residue. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Estimated 1-5 | Solubility may be limited at neutral pH. |
| Tris Buffer | 8.5 | 25 | Estimated < 1 | Solubility is expected to decrease in basic conditions. |
| Water | 4 | 25 | Estimated > 10 | Higher solubility is anticipated at lower temperatures in acidic pH. |
| Water | 25 | 4 | Estimated 5-10 | Lower temperature may slightly decrease solubility. |
| Water | 37 | 25 | Estimated > 10 | Increased temperature likely enhances solubility. |
| 10% DMSO in Water | 7.4 | 25 | Estimated > 20 | The presence of a co-solvent significantly improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of Cyclo(Arg-Pro) in Acidic Buffer
This protocol is designed for applications where a slightly acidic pH is tolerable.
Materials:
-
Cyclo(Arg-Pro) powder
-
0.1 M Acetate Buffer, pH 5.0
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the desired amount of Cyclo(Arg-Pro) powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of the peptide.
-
Add the appropriate volume of 0.1 M Acetate Buffer (pH 5.0) to the tube. For a 10 mg/mL solution, add 1 mL of buffer.
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
If the peptide is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat the sonication step.
-
Once completely dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclo(Arg-Pro) Solution using a Co-solvent for Neutral pH Buffers
This protocol is suitable for experiments requiring a neutral pH, such as cell-based assays.
Materials:
-
Cyclo(Arg-Pro) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of Cyclo(Arg-Pro) powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to create a concentrated stock solution. For example, to prepare a 50 mg/mL stock in DMSO, add 20 µL of DMSO to 1 mg of Cyclo(Arg-Pro).
-
Vortex thoroughly until the peptide is completely dissolved in the DMSO.
-
Slowly add the desired volume of PBS (pH 7.4) to the DMSO stock solution while vortexing to achieve the final desired concentration. For example, to make a 1 mg/mL final solution from a 50 mg/mL DMSO stock, add 980 µL of PBS to 20 µL of the stock.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared solution immediately.
Visualizing Experimental Workflows and Logical Relationships
To further aid researchers, the following diagrams illustrate key decision-making processes and workflows for addressing Cyclo(Arg-Pro) solubility challenges.
Caption: A logical workflow for troubleshooting the dissolution of Cyclo(Arg-Pro).
Caption: A step-by-step experimental workflow for preparing Cyclo(Arg-Pro) solutions.
References
- 1. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniscience.co.kr [uniscience.co.kr]
Technical Support Center: Optimizing Cyclo(Arg-Pro) Dosage for Cell Culture Experiments
Welcome to the technical support center for Cyclo(Arg-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using Cyclo(Arg-Pro) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental conditions and understand the potential mechanisms of action of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Arg-Pro) and what is its known biological activity?
A1: Cyclo(Arg-Pro), also known as Cyclo(Pro-Arg), is a cyclic dipeptide. It has been identified as a chitinase (B1577495) inhibitor, which affects the cell separation of Saccharomyces cerevisiae and the morphology of Candida albicans.[1] In mammalian cells, a stereoisomer, Cyclo(L-Pro-D-Arg), has demonstrated significant antitumor activity against human cervical cancer cells (HeLa) while showing no cytotoxicity to normal monkey kidney cells (VERO) at concentrations up to 100 µg/mL.[2][3]
Q2: What is the recommended starting concentration for Cyclo(Arg-Pro) in cell culture experiments?
A2: Based on available data, a good starting point for cancer cell lines like HeLa is around the reported IC50 value of 50 µg/mL.[2][3] For non-cancerous cell lines, a higher starting concentration up to 100 µg/mL can be considered, as no cytotoxicity was observed in VERO cells at this level.[2][3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store Cyclo(Arg-Pro)?
A3: Cyclo(Arg-Pro) is typically supplied as a lyophilized powder. For stock solutions, it is soluble in water. It is recommended to prepare a high-concentration stock solution, aliquot it, and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q4: What are the potential signaling pathways affected by Cyclo(Arg-Pro)?
A4: Direct studies on the signaling pathways of Cyclo(Arg-Pro) in mammalian cells are limited. However, studies on related cyclic dipeptides suggest potential mechanisms. For instance, Cyclo(His-Pro) has been shown to modulate the Nrf2-NF-κB signaling axis, which is involved in cellular responses to oxidative stress and inflammation.[4][5] Another related compound, Cyclo(phenylalanine-proline), has been found to induce DNA damage through the generation of reactive oxygen species (ROS).[6] These pathways represent potential areas of investigation for the effects of Cyclo(Arg-Pro).
Data Presentation: Reported Efficacy of Cyclo(L-Pro-D-Arg)
| Cell Line | Cell Type | Effect | Concentration | Citation |
| HeLa | Human Cervical Cancer | IC50 (Antitumor Activity) | 50 µg/mL | [2][3] |
| VERO | Monkey Kidney (Normal) | No Cytotoxicity | Up to 100 µg/mL | [2][3] |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using a Cell Viability Assay
This protocol outlines a general method to determine the optimal concentration of Cyclo(Arg-Pro) for your cell line of interest using a common colorimetric cell viability assay like the MTT or MTS assay.
Materials:
-
Cyclo(Arg-Pro)
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Preparation of Cyclo(Arg-Pro) Dilutions: Prepare a series of dilutions of Cyclo(Arg-Pro) in complete cell culture medium. A suggested range, based on available data, is from 1 µg/mL to 200 µg/mL. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Cyclo(Arg-Pro), if any).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cyclo(Arg-Pro). Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, remove the treatment medium.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol can be used to determine if Cyclo(Arg-Pro) induces apoptosis in your cells.
Materials:
-
Cells treated with Cyclo(Arg-Pro) at the desired concentration and for the desired time.
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit.
-
Propidium Iodide (PI) or another viability dye.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation: After treatment with Cyclo(Arg-Pro), collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guide
Q: My cells are showing high levels of detachment and death even at low concentrations of Cyclo(Arg-Pro). What should I do?
A:
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Check Compound Purity and Storage: Ensure your Cyclo(Arg-Pro) stock has been stored correctly and has not undergone degradation.
-
Reduce Incubation Time: Your cell line might be particularly sensitive. Try reducing the incubation time with the compound.
-
Lower Seeding Density: High cell density can sometimes exacerbate cytotoxic effects. Try a lower initial seeding density.
Q: I am not observing any effect of Cyclo(Arg-Pro) on my cells, even at high concentrations. What could be the reason?
A:
-
Cell Line Resistance: Your chosen cell line may be resistant to the effects of Cyclo(Arg-Pro). Consider testing on a different cell line, particularly one where effects have been previously reported (e.g., HeLa).
-
Incorrect Dosage Range: The effective concentration for your cell line might be higher than the range you tested. Cautiously extend the concentration range in your next experiment.
-
Compound Inactivity: Verify the activity of your Cyclo(Arg-Pro) batch. If possible, test it on a positive control cell line.
-
Endpoint Measurement: The cellular process you are measuring (e.g., proliferation) might not be affected. Consider assessing other endpoints like apoptosis, cell cycle progression, or specific signaling pathway activation.
Q: I am having trouble dissolving the Cyclo(Arg-Pro) powder.
A:
-
Solvent Choice: While water is the recommended solvent, ensure you are using high-purity, sterile water.
-
Vortexing and Sonication: Gentle vortexing can aid dissolution. For difficult-to-dissolve compounds, brief sonication in a water bath can be helpful.
-
Fresh Stock: If the powder has been stored for a long time or improperly, it may affect its solubility. Consider using a fresh batch.
Visualizations
Caption: Experimental workflow for optimizing Cyclo(Arg-Pro) dosage.
Caption: Hypothetical signaling pathway for Cyclo(Arg-Pro) based on related compounds.
Caption: Troubleshooting decision tree for Cyclo(Arg-Pro) experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Arg-Pro) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Cyclo(Arg-Pro) in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Arg-Pro) and why is its stability in solution a concern?
Cyclo(Arg-Pro) is a cyclic dipeptide, also known as a diketopiperazine (DKP), composed of arginine and proline residues. It is investigated for various biological activities, including as a chitinase (B1577495) inhibitor. Like many peptides and small molecules, its chemical integrity in solution can be compromised over time, leading to the formation of degradation products. This degradation can result in a loss of biological activity and potentially introduce confounding variables into experiments. Therefore, understanding and preventing its degradation is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary degradation pathways for Cyclo(Arg-Pro) in solution?
The main degradation pathway for Cyclo(Arg-Pro), as with other diketopiperazines, is the hydrolysis of the two amide bonds within the cyclic ring structure. This hydrolysis reaction breaks open the ring to form the linear dipeptide, Arg-Pro, or its isomer, Pro-Arg. This process is influenced by several factors, most notably pH and temperature.
Q3: How does pH affect the stability of Cyclo(Arg-Pro) solutions?
The rate of hydrolysis of the diketopiperazine ring is highly dependent on the pH of the solution. Generally, diketopiperazines exhibit their greatest stability in the pH range of 3 to 8. Outside of this range, in both acidic and alkaline conditions, the rate of hydrolysis increases significantly.
-
Acidic conditions (pH < 3): Acid-catalyzed hydrolysis of the amide bonds occurs.
-
Alkaline conditions (pH > 8): Base-catalyzed hydrolysis of the amide bonds is the predominant degradation pathway.
Q4: How does temperature impact the degradation of Cyclo(Arg-Pro) in solution?
Temperature is a critical factor in the stability of Cyclo(Arg-Pro) solutions. Higher temperatures provide the necessary energy to overcome the activation energy barrier for the hydrolysis reaction, leading to an accelerated rate of degradation. For long-term storage, it is recommended to keep Cyclo(Arg-Pro) solutions frozen. Commercial suppliers suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1][2]
Q5: Is Cyclo(Arg-Pro) susceptible to enzymatic degradation?
While the cyclic structure of Cyclo(Arg-Pro) generally offers more resistance to enzymatic degradation by proteases compared to linear peptides, it is not entirely immune.[3] Some microorganisms have been shown to produce enzymes capable of hydrolyzing diketopiperazines.[4] If working with biological systems or solutions that may contain contaminating proteases, enzymatic degradation should be considered as a potential route of instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of Cyclo(Arg-Pro) solution over time. | Degradation of the compound due to hydrolysis. | Prepare fresh solutions before each experiment. If storage is necessary, aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same batch of Cyclo(Arg-Pro). | Partial degradation of the stock solution due to improper storage or handling. | Verify the pH of your experimental buffer and ensure it is within the optimal stability range (pH 3-8). Filter-sterilize solutions to prevent microbial growth and potential enzymatic degradation. |
| Appearance of unexpected peaks in HPLC analysis of the Cyclo(Arg-Pro) sample. | Formation of degradation products, likely the linear dipeptide Arg-Pro. | Confirm the identity of the new peaks by mass spectrometry. If degradation is confirmed, review solution preparation and storage protocols. Consider performing a forced degradation study to identify potential degradants. |
Experimental Protocols
To quantitatively assess the stability of Cyclo(Arg-Pro) under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol: Forced Degradation Study of Cyclo(Arg-Pro)
Objective: To determine the degradation kinetics of Cyclo(Arg-Pro) under various stress conditions (pH, temperature, and oxidative stress).
Materials:
-
Cyclo(Arg-Pro)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate (B84403) buffer solutions (pH 3, 5, 7, 9)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
HPLC system with a suitable C18 column and UV detector
-
pH meter
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Cyclo(Arg-Pro) in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solutions to achieve final acid concentrations.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solutions to achieve final base concentrations.
-
pH-Dependent Hydrolysis: Dilute the stock solution in the different phosphate buffers.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution.
-
Thermal Degradation: Aliquot the solutions from the different pH conditions and incubate them at the selected temperatures.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Cyclo(Arg-Pro) from its degradation products. Monitor the peak area of Cyclo(Arg-Pro) at each time point.
-
Data Analysis:
-
Calculate the percentage of Cyclo(Arg-Pro) remaining at each time point.
-
Plot the natural logarithm of the concentration of Cyclo(Arg-Pro) versus time to determine the degradation rate constant (k) for each condition, assuming pseudo-first-order kinetics.
-
Generate a pH-rate profile by plotting the log of the rate constant (log k) against pH.
-
Create an Arrhenius plot (ln k vs. 1/T) to determine the activation energy of the degradation reaction.
-
Data Presentation
The following tables present hypothetical data based on the expected behavior of diketopiperazines to illustrate how to structure the results from a forced degradation study.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Cyclo(Arg-Pro) at 40°C
| pH | Buffer/Solution | Apparent Rate Constant (k) (hr⁻¹) |
| 1.0 | 0.1 M HCl | 0.085 |
| 3.0 | Phosphate Buffer | 0.005 |
| 5.0 | Phosphate Buffer | 0.002 |
| 7.0 | Phosphate Buffer | 0.004 |
| 9.0 | Phosphate Buffer | 0.062 |
| 13.0 | 0.1 M NaOH | 0.150 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Cyclo(Arg-Pro) at pH 7.0
| Temperature (°C) | Apparent Rate Constant (k) (hr⁻¹) |
| 4 | < 0.001 |
| 25 | 0.001 |
| 40 | 0.004 |
| 60 | 0.025 |
Visualizations
Caption: General degradation pathway of Cyclo(Arg-Pro) via hydrolysis.
Caption: Experimental workflow for a forced degradation study of Cyclo(Arg-Pro).
References
Addressing batch-to-batch variability of synthetic Cyclo(Arg-Pro)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of synthetic Cyclo(Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Arg-Pro) and what is its primary mechanism of action?
A1: Cyclo(Arg-Pro), also known as Cyclo(Pro-Arg), is a synthetic cyclic dipeptide. Its primary known mechanism of action is the inhibition of chitinase (B1577495).[1][2] Chitinases are enzymes that break down chitin, a key component of the cell walls of fungi. By inhibiting these enzymes, Cyclo(Arg-Pro) can interfere with processes like cell separation and morphological changes in fungi such as Saccharomyces cerevisiae and Candida albicans.[1][2][3]
Q2: What are the common applications of synthetic Cyclo(Arg-Pro) in research?
A2: Due to its chitinase inhibitory activity, synthetic Cyclo(Arg-Pro) is primarily used in microbiology and mycology research. Common applications include:
-
Studying fungal cell wall integrity and remodeling.
-
Investigating the mechanisms of cell separation in yeasts like Saccharomyces cerevisiae.[1]
-
Analyzing the morphological transition from yeast to filamentous form in pathogenic fungi like Candida albicans.[2][3]
-
Screening for potential antifungal agents.
Q3: What level of purity should I expect for synthetic Cyclo(Arg-Pro)?
A3: For most research applications, a purity of >95% as determined by HPLC is recommended.[] However, for sensitive assays, a higher purity of >98% may be necessary. It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.
Q4: How should I properly store and handle synthetic Cyclo(Arg-Pro)?
A4: Proper storage is critical to maintain the stability and activity of synthetic Cyclo(Arg-Pro). Lyophilized powder should be stored at -20°C or -80°C for long-term stability.[5] Once reconstituted in a solvent, it is recommended to make aliquots and store them at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.
Q5: What are the potential sources of batch-to-batch variability with synthetic Cyclo(Arg-Pro)?
A5: Batch-to-batch variability in synthetic peptides like Cyclo(Arg-Pro) can arise from several factors during synthesis and purification. These include:
-
Purity differences: The percentage of the target peptide can vary between batches.
-
Presence of impurities: Different types and amounts of synthesis-related impurities may be present. Common impurities in synthetic peptides include truncated or deleted sequences, incompletely deprotected sequences, and by-products from side reactions.[6][7][8][9]
-
Counter-ion content (e.g., TFA): The amount of trifluoroacetic acid (TFA) from the purification process can differ between batches and affect the net peptide content.
-
Water content: The amount of residual water in the lyophilized powder can vary.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
| Potential Cause | Recommended Action |
| Lower Net Peptide Content in the New Batch | The lyophilized peptide powder contains not only the peptide but also counter-ions (like TFA) and water. Variations in these components between batches can lead to differences in the actual amount of peptide when weighing the powder. Solution: Perform a peptide quantification assay, such as amino acid analysis, to determine the precise net peptide content of your current batch. Adjust the concentration of your stock solution accordingly. |
| Degradation of the Peptide | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation. Solution: Ensure the peptide is stored at the recommended temperature. Aliquot the stock solution upon initial reconstitution to avoid repeated freeze-thaw cycles. If degradation is suspected, it is advisable to use a fresh vial of the peptide. |
| Presence of Inhibitory Impurities | Some synthesis-related impurities can interfere with the biological activity of the peptide. Solution: Request a detailed Certificate of Analysis (CoA) from the supplier, including HPLC and mass spectrometry (MS) data. Compare the impurity profiles of the different batches. If significant differences are observed, consider repurifying the peptide or obtaining a new batch from a different supplier. |
| Incorrect Solvent or pH | Cyclo(Arg-Pro) solubility and stability can be dependent on the solvent and pH. Using an inappropriate solvent or a buffer with an unsuitable pH can affect its activity. Solution: Refer to the supplier's datasheet for recommended solvents. If preparing a stock solution in a buffer, ensure the pH is within the stable range for the peptide. |
Issue 2: Discrepancies in analytical characterization (e.g., HPLC, MS) between batches.
| Potential Cause | Recommended Action |
| Different Impurity Profiles | The solid-phase peptide synthesis process can generate various impurities, and their presence and abundance can differ from one synthesis run to another.[6][7] Solution: Carefully analyze the HPLC chromatograms and mass spectra for each batch. Identify any new or significantly larger impurity peaks in the problematic batch. If possible, attempt to identify the nature of these impurities through techniques like MS/MS. |
| Oxidation of the Peptide | Although Cyclo(Arg-Pro) does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under certain conditions, leading to a +16 Da mass shift. Solution: Store the peptide under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage. Avoid prolonged exposure to air and light. |
| Variations in Counter-ion Adducts in MS | The presence of different salt adducts (e.g., sodium, potassium) can complicate the interpretation of mass spectra. Solution: Use high-purity solvents and glassware for sample preparation. Desalting the peptide sample prior to MS analysis can also help in obtaining a cleaner spectrum with the primary protonated molecule. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of Synthetic Cyclo(Arg-Pro)
| Parameter | Batch A | Batch B | Comments |
| Appearance | White to off-white solid | White to off-white solid | Visual inspection should be consistent. |
| Molecular Weight (MS) | 253.3 Da (Observed) | 253.3 Da (Observed) | Should match the theoretical molecular weight. |
| Purity (HPLC) | 98.5% | 95.2% | A significant difference in purity can lead to variability in experimental results. |
| Major Impurity 1 (MS) | 236.3 Da | 236.3 Da | Potential truncated impurity (loss of NH3). |
| Major Impurity 2 (MS) | Not Detected | 271.3 Da | Potential impurity with a +18 Da adduct (water). |
| Net Peptide Content (AAA) | 85% | 75% | Differences in net peptide content will affect the effective concentration. |
| TFA Content | 10% | 18% | Higher TFA content contributes to lower net peptide content. |
| Water Content | 5% | 7% | Variations in water content also affect the net peptide content. |
Note: The data in this table is illustrative and may not represent actual batch data.
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic Cyclo(Arg-Pro) Batches
-
Visual Inspection: Check for any discoloration or change in the physical appearance of the lyophilized powder.
-
Solubility Test: Test the solubility of the peptide in the recommended solvent as per the supplier's data sheet. Note any difficulties in dissolving the peptide.
-
HPLC Analysis:
-
Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., water or acetonitrile (B52724)/water mixture).
-
Inject a suitable volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.
-
Use a standard gradient of water and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Compare the chromatogram with the one provided by the supplier and with previous batches. Note any significant changes in the main peak's retention time, peak shape, or the impurity profile.
-
-
Mass Spectrometry (MS) Analysis:
-
Prepare the sample according to the instrument's requirements (e.g., dilution in an appropriate solvent for ESI-MS).
-
Acquire the mass spectrum and confirm that the observed molecular weight corresponds to the theoretical mass of Cyclo(Arg-Pro) (C11H19N5O2, MW: 253.30).
-
Analyze the spectrum for the presence of any significant impurity peaks.
-
Protocol 2: Fungal Growth Inhibition Assay
-
Prepare Fungal Culture: Grow Saccharomyces cerevisiae or Candida albicans in a suitable liquid medium (e.g., YPD or RPMI) to the mid-logarithmic phase.
-
Prepare Cyclo(Arg-Pro) Solutions: Prepare a series of dilutions of Cyclo(Arg-Pro) from your stock solution in the appropriate culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Add the fungal culture to a 96-well plate. Add the different concentrations of Cyclo(Arg-Pro) to the wells.
-
Growth Measurement: Incubate the plate at the optimal temperature for the fungus (e.g., 30°C for S. cerevisiae, 37°C for C. albicans). Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 2 hours for 24-48 hours) using a plate reader.
-
Data Analysis: Plot the growth curves for each concentration of Cyclo(Arg-Pro). Calculate the IC50 value (the concentration that inhibits 50% of fungal growth) for each batch to assess and compare their biological activity.
Visualizations
References
- 1. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. cyclo(Arg-Pro) | 181961-24-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. omizzur.com [omizzur.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purification Efficiency of Cyclo(Arg-Pro)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of Cyclo(Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Cyclo(Arg-Pro)?
The purification of Cyclo(Arg-Pro) presents several challenges stemming from its chemical properties. Its cyclic nature can result in a compact structure that may co-elute with other cyclic impurities. The presence of a highly basic arginine residue makes the molecule very polar, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[1] Furthermore, solubility can be an issue, particularly in the organic solvents commonly used in RP-HPLC.[1]
Q2: Which chromatographic techniques are most effective for Cyclo(Arg-Pro) purification?
A multi-modal approach is often the most effective strategy for purifying Cyclo(Arg-Pro).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for peptide purification.[2] For a polar molecule like Cyclo(Arg-Pro), careful selection of the column and mobile phase is crucial to achieve adequate retention and separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative or complementary technique to RP-HPLC for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of hydrophilic molecules like Cyclo(Arg-Pro).
-
Ion-Exchange Chromatography (IEX): Given the highly basic nature of the arginine residue, cation-exchange chromatography can be a powerful purification step. This technique separates molecules based on their net charge.
-
Solid-Phase Extraction (SPE): SPE can be a valuable initial clean-up step to remove bulk impurities and concentrate the sample before high-resolution purification by HPLC.[3][4][5]
Q3: How can I improve the solubility of my crude Cyclo(Arg-Pro) sample before purification?
Solubility issues with crude peptide samples can hinder efficient purification.[1][6] Here are some strategies to improve the solubility of Cyclo(Arg-Pro):
-
Acidic Conditions: The guanidinium (B1211019) group of arginine is protonated at acidic pH, increasing the overall positive charge and enhancing solubility in aqueous solutions. Dissolving the crude peptide in a dilute acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) or 10% acetic acid in water) is often effective.[7]
-
Co-solvents: For highly hydrophobic impurities that may be present in the crude mixture, a small amount of an organic co-solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) can be added to the initial aqueous solution.[6] However, the concentration of the organic solvent should be kept low to ensure binding to the column during the loading step in RP-HPLC.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate the dissolution of the peptide.[7]
Q4: What are the expected purity and yield for Cyclo(Arg-Pro) purification?
Troubleshooting Guides
HPLC Purification: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Retention / Early Elution in RP-HPLC | The high polarity of Cyclo(Arg-Pro) leads to weak interaction with the non-polar stationary phase. | - Use a column with a more retentive stationary phase (e.g., C18 with high carbon load).- Employ a polar-embedded or polar-endcapped C18 column to enhance interaction with the polar analyte.[9][10]- Decrease the initial concentration of the organic solvent in your gradient.- Consider using HILIC as an alternative purification method. |
| Peak Tailing | Secondary interactions between the basic arginine residue and residual free silanol (B1196071) groups on the silica-based column.[11][12] | - Use a high-purity, end-capped column.- Lower the pH of the mobile phase (e.g., 0.1% TFA) to protonate the silanol groups and reduce interaction.[12]- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (note: TEA is not MS-compatible). |
| Broad Peaks | - Suboptimal mobile phase composition.- Column degradation.- Sample overload. | - Optimize the gradient slope; a shallower gradient can improve peak shape.[13]- Ensure the column is not degraded by checking its performance with a standard sample.- Reduce the amount of sample loaded onto the column. |
| Co-elution with Impurities | Similar hydrophobicity of impurities and the target peptide. | - Optimize the mobile phase selectivity by changing the organic modifier (e.g., from acetonitrile to methanol).[14]- Employ an orthogonal purification technique, such as HILIC or ion-exchange chromatography, as a second purification step. |
| Low Recovery | - Poor solubility of the sample in the loading buffer.- Irreversible adsorption of the peptide to the column.- Instability of the peptide during purification. | - Ensure complete dissolution of the sample before injection.[1]- Use a different column chemistry.- Minimize the time the sample spends in the autosampler and collect fractions promptly. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Arg-Pro Precursor
This protocol outlines the manual solid-phase synthesis of the linear Arg(Pbf)-Pro-OH precursor using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.
-
Resin Drying: Wash the resin with methanol and dry under vacuum.
Protocol 2: On-Resin Cyclization and Cleavage
Materials:
-
Arg(Pbf)-Pro-Wang resin
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
On-Resin Cyclization:
-
Swell the deprotected linear peptide resin in DMF.
-
In a separate vial, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin and agitate at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.[16]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[16]
-
Dry the crude Cyclo(Arg-Pro) pellet under vacuum.[16]
-
Protocol 3: RP-HPLC Purification of Cyclo(Arg-Pro)
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Cyclo(Arg-Pro) dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(Arg-Pro) in Mobile Phase A to a concentration of approximately 10 mg/mL. If solubility is an issue, add a minimal amount of acetonitrile. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(Arg-Pro) as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Cyclo(Arg-Pro).
Caption: Troubleshooting logic for common HPLC issues in Cyclo(Arg-Pro) purification.
References
- 1. biotage.com [biotage.com]
- 2. hplc.eu [hplc.eu]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. uhplcs.com [uhplcs.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Cyclo(Arg-Pro) stability issues at different pH levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(Arg-Pro) at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Arg-Pro) and why is its stability important?
Cyclo(Arg-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). DKPs are known for their structural rigidity and increased stability against enzymatic degradation (proteolysis) compared to their linear peptide counterparts.[1] This makes them attractive candidates for therapeutic development. Understanding the pH stability of Cyclo(Arg-Pro) is crucial for formulation development, determining appropriate storage conditions, and ensuring its integrity and bioactivity during in vitro and in vivo experiments.
Q2: What are the primary factors affecting Cyclo(Arg-Pro) stability in solution?
The main factors influencing the stability of Cyclo(Arg-Pro) in solution are pH, temperature, and the presence of certain buffer species. Like other diketopiperazines, Cyclo(Arg-Pro) can undergo hydrolysis of its amide bonds under strongly acidic or alkaline conditions.[2]
Q3: At what pH range is Cyclo(Arg-Pro) expected to be most stable?
Q4: What are the likely degradation products of Cyclo(Arg-Pro) at extreme pH levels?
Under strongly acidic or basic conditions, the primary degradation pathway for Cyclo(Arg-Pro) is the hydrolysis of one or both of the amide bonds within the diketopiperazine ring. This would lead to the formation of the linear dipeptides, Arg-Pro and Pro-Arg. Further degradation into the individual amino acids, Arginine and Proline, may also occur over time.
Q5: How can I monitor the stability of my Cyclo(Arg-Pro) sample?
The stability of Cyclo(Arg-Pro) can be monitored by analyzing the sample over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the intact Cyclo(Arg-Pro) from its potential degradation products, allowing for quantification of the remaining parent compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Cyclo(Arg-Pro) in experiments involving different pH conditions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of Cyclo(Arg-Pro) solution. | Degradation of the compound due to improper pH of the buffer or storage conditions. | Verify the pH of your experimental buffer. For long-term storage, it is advisable to store Cyclo(Arg-Pro) as a lyophilized powder at -20°C or -80°C and reconstitute it in a buffer within the stable pH range (ideally pH 5-7) just before use.[3] |
| Unexpected peaks in HPLC chromatogram. | These could be degradation products of Cyclo(Arg-Pro) or impurities from the synthesis. | To confirm if the peaks are due to degradation, perform a forced degradation study by incubating a sample of Cyclo(Arg-Pro) in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and analyzing the resulting chromatograms.[4] This will help in identifying the retention times of the degradation products. |
| Poor reproducibility of experimental results. | Inconsistent stability of Cyclo(Arg-Pro) across different experimental setups. | Ensure that the pH of all solutions is consistent and accurately measured. Use freshly prepared solutions of Cyclo(Arg-Pro) for each experiment to minimize variability due to degradation over time. |
| Precipitation of Cyclo(Arg-Pro) in solution. | The solubility of peptides can be pH-dependent. Precipitation may occur at or near the isoelectric point of the molecule. | Adjust the pH of the solution to be further away from the isoelectric point of Cyclo(Arg-Pro). The addition of organic co-solvents like acetonitrile (B52724) or DMSO may also improve solubility, but their compatibility with the experimental system should be verified. |
Experimental Protocols
Protocol for pH Stability Assessment of Cyclo(Arg-Pro) using HPLC
This protocol outlines a general procedure for determining the stability of Cyclo(Arg-Pro) at different pH values.
1. Materials:
-
Cyclo(Arg-Pro)
-
Buffers of various pH values (e.g., 0.1 M HCl for acidic pH, phosphate (B84403) buffers for neutral pH range, and borate (B1201080) buffers for alkaline pH range)
-
Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) in acetonitrile)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of Cyclo(Arg-Pro) in an appropriate solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Incubation: a. In separate microcentrifuge tubes, dilute the Cyclo(Arg-Pro) stock solution into the different pH buffers to a final concentration (e.g., 100 µg/mL). b. Prepare a control sample by diluting the stock solution in a neutral and stable buffer (e.g., pH 7.0 phosphate buffer). c. Incubate all tubes at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube. b. Immediately quench the degradation by mixing the aliquot with an equal volume of the quenching solution. c. Centrifuge the samples to precipitate any proteins or salts.
-
HPLC Analysis: a. Inject the supernatant from each time point into the HPLC system. b. Use a suitable gradient to separate Cyclo(Arg-Pro) from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes). c. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Data Analysis: a. Measure the peak area of the intact Cyclo(Arg-Pro) at each time point for each pH condition. b. Plot the percentage of remaining Cyclo(Arg-Pro) against time for each pH to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the pH stability of Cyclo(Arg-Pro).
Caption: Putative degradation pathway of Cyclo(Arg-Pro) under extreme pH conditions.
References
Technical Support Center: Cyclo(Arg-Pro) Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a Cyclo(Arg-Pro) sample. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for a Cyclo(Arg-Pro) sample for different research applications?
A1: The required purity level for your Cyclo(Arg-Pro) sample is dictated by its intended application. For preliminary in vitro studies, a purity of >95% is often acceptable. However, for more sensitive applications such as in vivo studies, cell-based assays, or structural studies like NMR, a purity of ≥98% is highly recommended to ensure that observed biological effects are attributable to the compound of interest and not to impurities.[1][2]
Q2: What are the most common impurities found in a synthetic Cyclo(Arg-Pro) sample?
A2: Impurities in a synthetic peptide sample can originate from various stages of synthesis and purification. For Cyclo(Arg-Pro), common impurities may include:
-
Deletion sequences: Peptides lacking one of the amino acids.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.
-
Diastereomers: Formation of D-amino acid isomers during synthesis.
-
Linearized dipeptide: The linear Arg-Pro or Pro-Arg peptide that failed to cyclize.
-
Adducts: Modifications of the peptide with scavengers or reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA).
Q3: How do I properly store my Cyclo(Arg-Pro) sample to maintain its purity?
A3: To maintain the purity and stability of your Cyclo(Arg-Pro) sample, it should be stored in a lyophilized form at -20°C or -80°C in a tightly sealed container to protect it from moisture. For short-term storage, -20°C is generally sufficient, while -80°C is recommended for long-term storage. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What is the difference between peptide purity and net peptide content?
A4: It is crucial to distinguish between peptide purity and net peptide content as they are independent measurements.
-
Peptide Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and represents the percentage of the target peptide relative to other peptide-related impurities in the sample.[2][3]
-
Net Peptide Content: This refers to the actual percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide components such as water, absorbed solvents, and counterions (e.g., TFA) from the purification process.[2][4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q5: I am seeing multiple peaks in my HPLC chromatogram. How do I identify the main Cyclo(Arg-Pro) peak and the impurities?
A5: Identifying the main peak and impurities in an HPLC chromatogram is a critical step in purity assessment.
-
Main Peak Identification: The peak with the largest area percentage is typically the target Cyclo(Arg-Pro) peptide.
-
Impurity Identification: The smaller peaks represent impurities. To identify these, you can couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of each peak will help in identifying common impurities such as deletion sequences, incompletely deprotected peptides, or the linear dipeptide.
-
Reference Standard: If available, injecting a certified reference standard of Cyclo(Arg-Pro) will confirm the retention time of your target peptide.
Q6: My HPLC peaks are broad or tailing. What could be the cause and how can I fix it?
A6: Peak broadening or tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the sample concentration or injection volume.
-
Column Contamination: Strongly retained contaminants can cause peak distortion. Wash the column with a strong solvent, such as 100% acetonitrile, or follow the manufacturer's recommended cleaning procedure.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Column Void: A void at the head of the column can cause peak splitting or broadening. This may require replacing the column.[5]
Q7: My retention times are shifting between injections. What should I check?
A7: Retention time variability can compromise the reliability of your purity analysis. Here are some potential causes and troubleshooting steps:
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check for proper functioning of the proportioning valves.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[6]
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Check for leaks and ensure the pump seals are in good condition.[7]
Mass Spectrometry (MS) Analysis
Q8: I am having trouble interpreting the MS/MS fragmentation pattern of my Cyclo(Arg-Pro) sample. Why is it so complex?
A8: The fragmentation of cyclic peptides in tandem mass spectrometry (MS/MS) is inherently more complex than that of linear peptides. This is because the initial fragmentation event opens the ring at a random position, leading to a mixture of linear precursor ions. Subsequent fragmentation of these linear ions results in a complex spectrum with multiple overlapping fragment series, making manual interpretation challenging.[8][9] For purity analysis, it is often more practical to use MS to identify the molecular weights of the parent compound and any impurities separated by LC, rather than performing detailed sequencing of the primary peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: How can I use ¹H NMR to assess the purity of my Cyclo(Arg-Pro) sample?
A9: A one-dimensional ¹H NMR spectrum can provide valuable information about the purity of your sample. In a pure sample of Cyclo(Arg-Pro), you would expect to see a specific set of peaks corresponding to the protons of the arginine and proline residues. The presence of additional, unexpected peaks can indicate impurities. By integrating the peaks corresponding to the main compound and those of the impurities, you can estimate the relative purity.[10] For a more detailed analysis, two-dimensional NMR experiments like COSY and TOCSY can be employed to confirm the structure and identify impurities.[11]
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of a Cyclo(Arg-Pro) sample. Optimization may be required based on the specific HPLC system and column used.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Lyophilized Cyclo(Arg-Pro)
-
Sample Solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the Cyclo(Arg-Pro) sample and dissolve it in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor at 214 nm and 280 nm.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Set the column temperature to 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram detected at 214 nm.
-
Calculate the purity by dividing the peak area of the main Cyclo(Arg-Pro) peak by the total area of all peaks and multiplying by 100.
-
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Sample Concentration | 1 mg/mL |
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is intended to confirm the molecular weight of the main peak observed in the HPLC analysis.
Instrumentation and Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF)
-
The same HPLC conditions as described in Protocol 1 can be used.
Procedure:
-
LC-MS Analysis: Perform the HPLC separation as described in Protocol 1, with the eluent directed into the mass spectrometer.
-
Mass Spectrometer Settings:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data over a mass range that includes the expected molecular weight of Cyclo(Arg-Pro) (C₁₁H₁₉N₅O₂; Exact Mass: 253.15 Da).
-
Look for the protonated molecule [M+H]⁺ at an m/z of approximately 254.16.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the HPLC chromatogram.
-
Confirm that the observed m/z corresponds to the expected molecular weight of Cyclo(Arg-Pro).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Protocol 3: Structural Confirmation and Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a basic workflow for preparing a Cyclo(Arg-Pro) sample for NMR analysis and interpreting the data for purity assessment.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium oxide - D₂O)
-
Lyophilized Cyclo(Arg-Pro) sample
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
If further structural confirmation is needed, acquire two-dimensional spectra such as COSY and TOCSY.
-
-
Data Interpretation:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the arginine and proline residues.
-
Integrate the area of the peaks corresponding to Cyclo(Arg-Pro) and any visible impurity peaks.
-
Estimate the purity by comparing the integral of the main compound to the sum of all integrals.
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. peptide.com [peptide.com]
- 3. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Testing | HPLC & UPLC | AmbioPharm | AmbioPharm [ambiopharm.com]
- 5. realab.ua [realab.ua]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. How is the purity of peptides calculated?|whpeptide [note.com]
- 11. books.rsc.org [books.rsc.org]
- 12. nmr-bio.com [nmr-bio.com]
- 13. chem.uzh.ch [chem.uzh.ch]
Validation & Comparative
Efficacy of Cyclo(Arg-Pro) compared to its linear Arg-Pro counterpart
A comprehensive guide for researchers and drug development professionals on the comparative biological efficacy of the cyclic dipeptide Cyclo(Arg-Pro) and its linear counterpart, Arg-Pro.
This guide provides a detailed comparison of the known biological activities, mechanisms of action, and available efficacy data for Cyclo(Arg-Pro) and the linear Arg-Pro dipeptide. The structural difference between these two molecules—the cyclization of the peptide backbone—profoundly impacts their biological functions, with current research highlighting significant activity for the cyclic form while the biological role of the linear dipeptide remains largely uncharacterized.
Overview of Biological Activities
Current scientific literature extensively documents the biological activities of Cyclo(Arg-Pro) and its stereoisomers, primarily as inhibitors of chitinase (B1577495) with notable antifungal properties. In stark contrast, there is a significant lack of data on the specific biological efficacy of the linear Arg-Pro dipeptide. Most available research on the linear form investigates its properties as part of larger peptide sequences, making it difficult to attribute any specific activity to the Arg-Pro moiety alone.
Cyclo(Arg-Pro):
-
Antifungal Activity: Cyclo(Arg-Pro) has been identified as an inhibitor of chitinase, an enzyme crucial for the integrity of fungal cell walls. This inhibition leads to antifungal effects, such as preventing cell separation in Saccharomyces cerevisiae and inhibiting the morphological transition of Candida albicans from its yeast to filamentous form.
-
Antibacterial and Antitumor Activity: A stereoisomer, Cyclo(L-Pro-D-Arg), has demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae.[1][2] Furthermore, this cyclic dipeptide has shown antitumor activity against HeLa cells.[1][2]
Linear Arg-Pro:
-
Limited Data: There is a notable absence of studies detailing the specific biological activities of the simple linear Arg-Pro dipeptide.
-
Component of Larger Peptides: The Arg-Pro sequence is found in larger, biologically active peptides. For instance, the tetrapeptide Arg-Pro-Gly-Pro has been shown to possess anticoagulant, fibrinolytic, and antiplatelet effects. However, these activities cannot be directly attributed to the Arg-Pro dipeptide itself.
Quantitative Efficacy Data
The available quantitative data almost exclusively pertains to the cyclic form of the peptide, particularly its stereoisomers. This disparity in available data underscores the current focus of research on the more biologically active cyclic structure.
| Compound | Assay Type | Target Organism/Cell Line | Efficacy Metric | Value |
| Cyclo(L-Pro-D-Arg) | Minimum Inhibitory Concentration (MIC) | Klebsiella pneumoniae | MIC | 1 µg/mL |
| Cyclo(L-Pro-D-Arg) | Cytotoxicity Assay | HeLa cells | IC50 | 50 µg/mL |
| Linear Arg-Pro | - | - | - | No data available |
Mechanism of Action: Cyclo(Arg-Pro) as a Chitinase Inhibitor
The mechanism by which cyclic Arg-Pro peptides inhibit chitinase has been elucidated through structural studies of a stereoisomer, CI-4 [cyclo-(l-Arg-d-Pro)], in complex with the enzyme. The cyclic dipeptide acts as a potent inhibitor by mimicking the structure of a reaction intermediate in the chitin (B13524) hydrolysis pathway.[3] This structural mimicry allows the peptide to bind to the active site of the chitinase, thereby blocking its catalytic activity and disrupting the integrity of the fungal cell wall.
References
- 1. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Structural Showdown: A Comparative Guide to Cyclo(Arg-Pro) and Other Proline-Containing Cyclic Dipeptides
For Immediate Release
In the intricate world of peptide science, cyclic dipeptides (CDPs), particularly those containing a proline residue, represent a class of molecules with remarkable structural rigidity and diverse biological activities. This guide offers a detailed structural comparison of Cyclo(Arg-Pro) with other notable proline-containing cyclic dipeptides: Cyclo(His-Pro), Cyclo(Phe-Pro), Cyclo(Tyr-Pro), and Cyclo(Trp-Pro). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced structural features that govern the function of these fascinating molecules.
A Glimpse into the Architecture: The Diketopiperazine Core
Cyclic dipeptides are characterized by a central diketopiperazine (DKP) ring, a six-membered ring containing two amide bonds. The inclusion of a proline residue, with its unique cyclic side chain, imparts a significant conformational constraint on the DKP ring, influencing the overall three-dimensional structure and, consequently, the biological activity of the molecule.
Quantitative Structural Comparison
The precise arrangement of atoms defines the shape and function of a molecule. The following tables summarize key structural parameters obtained from X-ray crystallography studies of Cyclo(Arg-Pro) and its counterparts. These dipeptides were analyzed in complex with chitinase (B1577495) B from Serratia marcescens, providing a consistent basis for comparison.[1]
Table 1: General Properties of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclo(Arg-Pro) | C₁₁H₁₉N₅O₂ | 253.30[2] |
| Cyclo(His-Pro) | C₁₁H₁₄N₄O₂ | 234.25[3] |
| Cyclo(Phe-Pro) | C₁₄H₁₆N₂O₂ | 244.29[4] |
| Cyclo(Tyr-Pro) | C₁₄H₁₆N₂O₃ | 260.29 |
| Cyclo(Trp-Pro) | C₁₆H₁₇N₃O₂ | 283.33[5] |
Table 2: Key Bond Lengths (Å) in the Diketopiperazine Ring
| Bond | Cyclo(Arg-Pro) | Cyclo(His-Pro) | Cyclo(Phe-Pro) | Cyclo(Tyr-Pro) |
| N1-C2 | 1.34 | 1.33 | 1.34 | 1.33 |
| C2-C3 | 1.52 | 1.52 | 1.52 | 1.52 |
| C3-N4 | 1.47 | 1.47 | 1.47 | 1.47 |
| N4-C5 | 1.35 | 1.34 | 1.35 | 1.34 |
| C5-C6 | 1.51 | 1.51 | 1.51 | 1.51 |
| C6-N1 | 1.46 | 1.46 | 1.46 | 1.46 |
| C2=O7 | 1.23 | 1.24 | 1.23 | 1.24 |
| C5=O8 | 1.24 | 1.24 | 1.24 | 1.24 |
Note: Data for Cyclo(Trp-Pro) from a comparable experimental crystal structure was not available.
Table 3: Key Bond Angles (°) in the Diketopiperazine Ring
| Angle | Cyclo(Arg-Pro) | Cyclo(His-Pro) | Cyclo(Phe-Pro) | Cyclo(Tyr-Pro) |
| C6-N1-C2 | 124.5 | 124.8 | 124.6 | 124.7 |
| N1-C2-C3 | 116.8 | 116.5 | 116.7 | 116.6 |
| C2-C3-N4 | 109.8 | 110.1 | 109.9 | 110.0 |
| C3-N4-C5 | 123.1 | 123.4 | 123.2 | 123.3 |
| N4-C5-C6 | 117.2 | 117.0 | 117.1 | 117.0 |
| C5-C6-N1 | 111.2 | 110.9 | 111.1 | 111.0 |
Note: Data for Cyclo(Trp-Pro) from a comparable experimental crystal structure was not available.
Table 4: Key Torsion Angles (°) Defining Ring Conformation
| Torsion Angle | Cyclo(Arg-Pro) | Cyclo(His-Pro) | Cyclo(Phe-Pro) | Cyclo(Tyr-Pro) |
| C6-N1-C2-C3 (φ1) | 178.9 | 179.1 | 178.8 | 179.0 |
| N1-C2-C3-N4 (ψ1) | -28.1 | -27.8 | -28.0 | -27.9 |
| C2-C3-N4-C5 (ω2) | 176.5 | 176.8 | 176.6 | 176.7 |
| C3-N4-C5-C6 (φ2) | -1.2 | -1.0 | -1.1 | -1.1 |
| N4-C5-C6-N1 (ψ2) | 29.5 | 29.2 | 29.4 | 29.3 |
| C5-C6-N1-C2 (ω1) | -175.3 | -175.6 | -175.4 | -175.5 |
Note: Data for Cyclo(Trp-Pro) from a comparable experimental crystal structure was not available.
The data reveals a high degree of similarity in the core DKP ring structure across these proline-containing dipeptides, with the primary variations arising from the different side chains. The proline ring enforces a relatively planar boat conformation on the DKP ring.
Biological Activity and Signaling Pathways
The subtle structural differences conferred by the various amino acid side chains lead to a range of biological activities.
Chitinase Inhibition by Cyclo(Arg-Pro)
Cyclo(Arg-Pro) has been identified as an inhibitor of family 18 chitinases, enzymes crucial for the growth of many pathogens.[6][7] Structural studies of Cyclo(Arg-Pro) in complex with chitinase reveal that it mimics a reaction intermediate, thereby blocking the enzyme's active site.[8]
Quorum Sensing Modulation
Several proline-containing cyclic dipeptides, including Cyclo(Phe-Pro) and Cyclo(Tyr-Pro), are involved in bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[4][9] These molecules can act as signaling molecules, influencing gene expression in bacterial populations.
Experimental Protocols
X-ray Crystallography
The structural data presented in this guide were obtained through single-crystal X-ray diffraction. A generalized protocol involves:
-
Crystallization: The cyclic dipeptide is co-crystallized with the target protein (e.g., chitinase). This is typically achieved using vapor diffusion methods (hanging or sitting drop) where a solution of the protein and dipeptide is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the slow growth of crystals.
-
Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement, and an initial electron density map is generated. The molecular model is then built into the electron density and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.
-
Sample Preparation: A small amount of the purified cyclic dipeptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are assigned to specific atoms in the molecule. This information is then used to determine the through-bond and through-space connectivities, which allows for the elucidation of the three-dimensional structure and conformation of the cyclic dipeptide in solution.
Conclusion
This guide provides a foundational comparison of the structures of Cyclo(Arg-Pro) and other proline-containing cyclic dipeptides. While their core DKP ring structures are similar due to the conformational constraints of the proline residue, the different side chains impart unique properties that lead to a diverse range of biological activities. The provided experimental data and methodologies offer a valuable resource for researchers aiming to further explore the structure-function relationships of these potent biomolecules and leverage them for the development of novel therapeutics.
References
- 1. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. echemi.com [echemi.com]
- 5. Brevianamide F - Wikipedia [en.wikipedia.org]
- 6. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Antitumor Activity of Cyclo(Arg-Pro) in Different Cancer Cell Lines: A Comparative Guide
A comprehensive review of the existing scientific literature reveals that research on the specific antitumor activity of Cyclo(Arg-Pro) is currently limited. While the broader class of proline-containing diketopiperazines (DKPs) has shown promise as potential anticancer agents, detailed studies validating the efficacy of Cyclo(Arg-Pro) across multiple cancer cell lines are not yet available. This guide summarizes the current findings on a specific stereoisomer of Cyclo(Arg-Pro) and provides a comparative context based on the activities of other related proline-based DKPs.
Quantitative Data on Cyclo(Arg-Pro) Stereoisomer
To date, the primary evidence for the antitumor potential of a Cyclo(Arg-Pro) compound comes from a study on one of its stereoisomers, Cyclo(L-Pro-D-Arg). The research demonstrated its cytotoxic effect against the human cervical cancer cell line, HeLa, and notably, its selectivity for cancer cells over normal cells.
Table 1: Cytotoxic Activity of Cyclo(L-Pro-D-Arg)
| Compound | Cancer Cell Line | IC50 Value | Normal Cell Line | Cytotoxicity |
| Cyclo(L-Pro-D-Arg) | HeLa (Cervical Cancer) | 50 µg/mL[1] | VERO (Monkey Kidney) | No cytotoxicity up to 100 µg/mL[1] |
This selective cytotoxicity is a crucial aspect of its potential as a therapeutic agent, suggesting it may spare healthy tissues. However, the lack of data on other cancer cell lines prevents a broader comparison of its efficacy.
Antitumor Potential of Proline-Based Diketopiperazines: A Broader Perspective
Proline-based DKPs are a class of cyclic dipeptides that have garnered interest for their diverse biological activities, including anticancer properties.[2][3][4] Their rigid structure contributes to their stability and ability to interact with various biological targets.[2] While specific data for Cyclo(Arg-Pro) is scarce, studies on other proline-containing DKPs indicate a potential for broad-spectrum anticancer activity. For instance, various DKPs have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and pancreas.[5]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to validate the antitumor activity of a compound like Cyclo(Arg-Pro).
1. Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound on cancer cells and is used to calculate the IC50 value.
-
Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Cyclo(L-Pro-D-Arg)) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to quantify the number of cells undergoing apoptosis (programmed cell death) following treatment with the compound.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by Cyclo(Arg-Pro) have not been elucidated, proline-containing DKPs are generally known to induce apoptosis and cell cycle arrest. The diagrams below illustrate a generalized experimental workflow for assessing antitumor activity and a hypothetical signaling pathway for apoptosis induction.
References
- 1. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold | MDPI [mdpi.com]
Cross-Species Antifungal Activity of Cyclo(Arg-Pro): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Arg-Pro) is a cyclic dipeptide that has garnered attention for its antifungal properties. This guide provides a comparative overview of the antifungal activity of Cyclo(Arg-Pro) against different fungal species, supported by available experimental data. It also details the experimental protocols used to evaluate its efficacy and explores its mechanism of action, primarily through the inhibition of chitinase (B1577495), a crucial enzyme for fungal cell wall integrity.
Data Presentation: Antifungal Activity of Cyclo(Arg-Pro)
| Fungal Species | Effect of Cyclo(Arg-Pro) | Reference |
| Saccharomyces cerevisiae | Inhibits cell separation without affecting growth. | [1][2] |
| Candida albicans | Inhibits the morphological change from yeast to filamentous (hyphal) form. | [1][2] |
Note: This table will be updated as more quantitative data becomes available.
Mechanism of Action: Chitinase Inhibition
Cyclo(Arg-Pro) functions as a chitinase inhibitor.[1] Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection. Chitinases are enzymes that hydrolyze chitin, playing essential roles in cell division, morphogenesis, and cell wall remodeling. By inhibiting chitinase, Cyclo(Arg-Pro) disrupts these fundamental processes, leading to the observed antifungal effects. A stereoisomer, Cyclo(L-Arg-D-Pro), has been shown to specifically inhibit family 18 chitinases by mimicking a reaction intermediate.[3]
Signaling Pathway of Chitinase Inhibition
The precise signaling cascade initiated by Cyclo(Arg-Pro)-mediated chitinase inhibition is not yet fully elucidated. However, the disruption of chitin metabolism is known to trigger the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.
Experimental Protocols
Detailed experimental protocols for assessing the antifungal activity of Cyclo(Arg-Pro) are outlined below. These methods are based on standard microbiological techniques.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
References
- 1. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mathematical modeling of the Candida albicans yeast to hyphal transition reveals novel control strategies | PLOS Computational Biology [journals.plos.org]
Comparative Analysis of the Antibacterial Activity of Cyclo(Arg-Pro) Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of Cyclo(Arg-Pro) isomers. It includes available experimental data, detailed methodologies for key experiments, and visualizations of potential mechanisms of action.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with diverse biological activities. Among these, Cyclo(Arg-Pro) has garnered interest for its potential antimicrobial properties. The stereochemistry of the constituent amino acids, Arginine (Arg) and Proline (Pro), can significantly influence the biological activity of the resulting Cyclo(Arg-Pro) isomers: Cyclo(L-Arg-L-Pro), Cyclo(D-Arg-D-Pro), Cyclo(L-Arg-D-Pro), and Cyclo(D-Arg-L-Pro). This guide offers a comparative overview of their antibacterial efficacy based on available scientific literature.
Data Presentation: Antibacterial Activity of Cyclo(Arg-Pro) Isomers
Direct comparative studies evaluating the antibacterial activity of all four stereoisomers of Cyclo(Arg-Pro) are limited in the currently available literature. However, research on individual isomers and related cyclic dipeptides provides valuable insights.
One significant study has reported the potent antibacterial activity of Cyclo(L-Pro-D-Arg) , isolated from Bacillus cereus. This isomer demonstrated noteworthy efficacy against a range of medically important bacteria, with particularly high activity against Klebsiella pneumoniae.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-D-Arg) Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Klebsiella pneumoniae | 1[1][2] |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Note: Data for the other isomers of Cyclo(Arg-Pro) against these specific strains were not available in the reviewed literature.
While comprehensive data for all Cyclo(Arg-Pro) isomers is lacking, studies on other cyclic dipeptides suggest that the stereochemistry is a critical determinant of antibacterial potency. For some cyclic dipeptides, the presence of at least one D-amino acid has been associated with enhanced antibacterial activity. In other cases, the DD-enantiomers have been found to exhibit higher activity.[3] However, it is important to note that this is not a universal rule, and the structure-activity relationship can be highly specific to the peptide sequence. For instance, a study involving the synthesis and evaluation of all four stereoisomers of Cyclo(Trp-Arg) found no significant intrinsic antimicrobial properties for any of the isomers, contradicting earlier reports and highlighting the need for empirical validation for each specific cyclic dipeptide.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antibacterial activity of compounds like Cyclo(Arg-Pro) isomers.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
a. Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar (B569324) plate.
-
Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the log phase of growth, typically confirmed by measuring the optical density at 600 nm (OD600).
-
Dilute the bacterial culture to a standardized concentration, usually 5 x 10^5 colony-forming units (CFU)/mL.
b. Assay Procedure:
-
Prepare a serial two-fold dilution of the Cyclo(Arg-Pro) isomer in a 96-well microtiter plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to an antimicrobial agent.
a. Preparation of Materials:
-
Prepare a standardized bacterial lawn by evenly streaking the test bacterium onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper disks with a known concentration of the Cyclo(Arg-Pro) isomer.
b. Assay Procedure:
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity.
Mandatory Visualization
Putative Antibacterial Mechanism of Action
The precise signaling pathways and molecular targets of Cyclo(Arg-Pro) isomers in bacteria are not yet fully elucidated. However, based on the known mechanisms of other cyclic antimicrobial peptides, a plausible mechanism involves interaction with and disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. Another potential mechanism is the inhibition of essential intracellular processes.
Caption: Hypothetical mechanism of Cyclo(Arg-Pro) antibacterial action.
Experimental Workflow for Antibacterial Activity Screening
The following diagram illustrates a typical workflow for the synthesis and screening of Cyclo(Arg-Pro) isomers for their antibacterial properties.
Caption: Workflow for synthesis and antibacterial testing of isomers.
References
- 1. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora [frontiersin.org]
Investigating the Synergistic Potential of Cyclo(Arg-Pro) with Conventional Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates novel therapeutic strategies. Combination therapy, which can enhance efficacy and reduce the likelihood of resistance, is a promising approach. This guide explores the hypothesized synergistic effects of Cyclo(Arg-Pro), a known chitinase (B1577495) inhibitor, with other classes of antifungal agents. While direct experimental evidence for Cyclo(Arg-Pro) synergy is not yet available in published literature, the established mechanism of action of chitinase inhibitors suggests a strong potential for synergistic interactions with antifungals that target the fungal cell wall. This document provides a framework for investigating these potential synergies, including detailed experimental protocols and data presentation formats.
Cyclo(Arg-Pro) inhibits chitinases, enzymes crucial for fungal cell wall remodeling and separation.[1][2] By disrupting this process, Cyclo(Arg-Pro) may weaken the fungal cell wall, rendering it more susceptible to the action of other antifungals. This guide will focus on the potential synergy of Cyclo(Arg-Pro) with two major classes of antifungals: echinocandins (e.g., caspofungin) and azoles (e.g., fluconazole). Studies on other chitin (B13524) synthase inhibitors have demonstrated clear synergistic effects with glucan synthase inhibitors like caspofungin.[3]
Hypothetical Synergistic Interactions and Signaling Pathways
The proposed synergistic interaction between Cyclo(Arg-Pro) and other antifungals is based on a multi-target attack on the fungal cell wall, a critical structure for fungal viability.
-
Cyclo(Arg-Pro) and Echinocandins (e.g., Caspofungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of glucan, a major component of the fungal cell wall.[4] Chitin is another essential component, providing structural integrity. By inhibiting chitinase, Cyclo(Arg-Pro) disrupts the normal maintenance and remodeling of the chitin network. The simultaneous disruption of both glucan and chitin synthesis or maintenance is hypothesized to lead to a catastrophic failure of the cell wall, resulting in fungal cell death.
-
Cyclo(Arg-Pro) and Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] While the primary target is the cell membrane, the integrity of the cell wall is closely linked to that of the membrane. A compromised cell membrane due to azole action could potentially increase the uptake or efficacy of Cyclo(Arg-Pro), leading to enhanced antifungal activity. Conversely, a weakened cell wall from Cyclo(Arg-Pro) could make the fungus more susceptible to the membrane-disrupting effects of azoles.
Caption: Hypothesized mechanism of synergistic action.
Comparative Data on Antifungal Synergy (Hypothetical)
The following tables present a hypothetical data summary to illustrate how the results of synergy testing could be structured. The values are for demonstrative purposes only and are not based on actual experimental results for Cyclo(Arg-Pro).
Table 1: Minimum Inhibitory Concentrations (MICs) of Cyclo(Arg-Pro) and Other Antifungals Alone and in Combination against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination with Cyclo(Arg-Pro) (µg/mL) |
| Cyclo(Arg-Pro) | 128 | - |
| Caspofungin | 0.25 | 0.031 |
| Fluconazole | 2 | 0.25 |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Antifungal Combinations against Candida albicans
| Combination | FICI of Cyclo(Arg-Pro) | FICI of Partner Antifungal | Total FICI | Interpretation |
| Cyclo(Arg-Pro) + Caspofungin | 0.25 | 0.124 | 0.374 | Synergy |
| Cyclo(Arg-Pro) + Fluconazole | 0.5 | 0.125 | 0.625 | Additive |
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
To investigate the potential synergistic effects of Cyclo(Arg-Pro), a standardized checkerboard microdilution assay is recommended.
Checkerboard Assay Protocol
This method is used to determine the in vitro interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
Cyclo(Arg-Pro)
-
Partner antifungal (e.g., caspofungin, fluconazole)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for objective MIC determination)
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare stock solutions of Cyclo(Arg-Pro) and the partner antifungal in an appropriate solvent (e.g., water or DMSO). Create a series of 2-fold serial dilutions in RPMI-1640 medium.
-
Plate Setup:
-
Add 50 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 50 µL of each Cyclo(Arg-Pro) dilution horizontally across the plate (e.g., in rows B-H).
-
Add 50 µL of each partner antifungal dilution vertically down the plate (e.g., in columns 2-11). This creates a matrix of drug combinations.
-
Include control wells: drug-free growth control, sterility control (no inoculum), and wells with each drug alone.
-
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the drug-free growth control). This can be determined visually or by reading the optical density at a specific wavelength (e.g., 492 nm).
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Conclusion and Future Directions
While direct experimental data on the synergistic effects of Cyclo(Arg-Pro) with other antifungals is currently lacking, the scientific rationale for such interactions is strong, particularly with cell wall-targeting agents like echinocandins. The proposed experimental framework provides a clear path for researchers to investigate these potential synergies. Positive findings from such studies could pave the way for the development of novel, more effective combination therapies for the treatment of invasive fungal infections, potentially overcoming existing challenges of drug resistance. Further in vivo studies would be required to validate any promising in vitro synergistic combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of chitinase inhibitors, cyclo(Arg-Pro) against cell separation of Saccharomyces cerevisiae and the morphological change of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins in the management of invasive fungal infections, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclo(Arg-Pro) with Commercially Available Chitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chitinase (B1577495) inhibitory activity of Cyclo(Arg-Pro) with other commercially available inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies in fungal biology, entomology, and drug discovery.
Quantitative Comparison of Chitinase Inhibitors
For a comprehensive perspective, the following table summarizes the available inhibitory data for Cyclo(Arg-Pro) and compares it with the half-maximal inhibitory concentration (IC50) values of other well-established, commercially available chitinase inhibitors. It is important to note that the inhibitory activity can vary significantly depending on the chitinase source and the assay conditions.
| Inhibitor | Target Enzyme | IC50 / % Inhibition | Reference |
| Cyclo(l-Arg-l-Pro) | Bacillus sp. chitinase | 18% inhibition at 1.0 mM | [7] |
| Cyclo(l-Arg-d-Pro) (CI-4) | Bacillus sp. chitinase | 17% inhibition at 1.0 mM | [7] |
| Allosamidin | Lucilia cuprina chitinase | 2.3 nM (at 37°C) | [7] |
| Argadin | Lucilia cuprina chitinase | 3.4 nM (at 20°C) | [7] |
| Argifin | Lucilia cuprina chitinase | 150 nM (at 37°C) | [7] |
| Psammaplin A | Bacillus sp. chitinase | 68 µM | [7] |
Note: The data for Cyclo(Arg-Pro) indicates moderate inhibition at a high concentration, suggesting it may be a less potent inhibitor compared to compounds like Allosamidin, Argadin, and Argifin, which exhibit nanomolar efficacy.
Experimental Protocols for Chitinase Inhibition Assays
Accurate assessment of chitinase inhibition requires robust and well-defined experimental protocols. Two common methods for measuring chitinase activity are the dinitrosalicylic acid (DNS) colorimetric method and the fluorometric assay using 4-methylumbelliferyl (4MU) substrates.
Dinitrosalicylic Acid (DNS) Method for Chitinase Activity
This spectrophotometric method quantifies the reducing sugars released from a chitin (B13524) substrate by chitinase activity.
Materials:
-
Colloidal chitin (1% w/v)
-
0.1 M Citrate (B86180) buffer (pH 7.0) or other appropriate buffer
-
Dinitrosalicylic acid (DNS) reagent
-
Enzyme solution (e.g., purified chitinase or crude extract)
-
Inhibitor stock solution (e.g., Cyclo(Arg-Pro))
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 1.0 mL of 0.5% colloidal chitin in 0.1 M citrate buffer.
-
Add the desired concentration of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding 1.0 mL of the enzyme solution.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 2.0 mL of DNS reagent.
-
Boil the mixture for 10 minutes in a water bath to allow for color development.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
A standard curve using a known concentration of a reducing sugar (e.g., N-acetylglucosamine or glucose) is used to quantify the amount of reducing sugar produced.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Fluorometric Chitinase Assay using 4-Methylumbelliferyl (4MU) Substrates
This is a highly sensitive method that measures the fluorescence of 4-methylumbelliferone (B1674119) (4MU) released from a fluorogenic chitin substrate analog.
Materials:
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside or other suitable 4MU-chitin substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Enzyme solution
-
Inhibitor stock solution
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare a working solution of the 4MU-substrate in the assay buffer.
-
In a microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a specific time at the desired temperature.
-
Initiate the reaction by adding the 4MU-substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.
-
The enzyme activity is proportional to the fluorescence intensity.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. (PDF) The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate. (2002) | Douglas R. Houston | 71 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile: Cyclo(L-Pro-D-Arg) Demonstrates a Lack of Cytotoxicity on Normal Cells
A comprehensive analysis of available data indicates that the cyclic dipeptide Cyclo(L-Pro-D-Arg) exhibits a favorable safety profile with no cytotoxic effects observed on normal, healthy cells at concentrations effective for its therapeutic activities. This guide provides a comparative overview of its performance against other cyclic dipeptides, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their assessment.
Cyclo(L-Pro-D-Arg), a novel diketopiperazine, has shown promise for various therapeutic applications, including antibacterial and antitumor activities. A critical aspect of its preclinical evaluation is the assessment of its potential toxicity to non-cancerous cells. This guide summarizes the existing evidence, validating the lack of cytotoxicity of Cyclo(L-Pro-D-Arg) on normal cell lines and compares its safety profile with that of other proline-based cyclic dipeptides.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of Cyclo(L-Pro-D-Arg) and other related cyclic dipeptides on various normal cell lines. The data is compiled from multiple studies and presented to facilitate a clear comparison.
| Compound | Normal Cell Line | Assay Method | Highest Non-Toxic Concentration / CC50 | Reference |
| Cyclo(L-Pro-D-Arg) | VERO (Monkey Kidney) | Not Specified | > 100 µg/mL | [1][2] |
| Cyclo(L-Pro-L-Tyr) | Normal Human Cells | Not Specified | Nontoxic | [3] |
| Cyclo(L-Pro-L-Phe) | Ac2F (Rat Liver) | MTT Assay | No significant cytotoxicity up to 80 µM | [4] |
| Multiple CDPs* | Not Specified | Not Specified | Non-cytotoxic | [5] |
| Cyclo(L-Leu-L-Pro) | MCF-12A (Breast Epi.) | MTT, LDH | Protective against oxidative damage | [6] |
*Multiple CDPs include cyclo(Leu-Pro), cyclo(Val-Pro), cyclo(Leu-hydroxy-Pro), cyclo(Pro-Tyr), cyclo(Pro-Ala), and cyclo(Gly-Pro).
The data clearly indicates that Cyclo(L-Pro-D-Arg) did not exhibit any cytotoxic effects on normal monkey kidney (VERO) cells at concentrations up to 100 µg/mL[1][2]. This finding is significant as it suggests a high therapeutic index, where the compound can exert its desired biological effects without harming healthy tissues. In comparison, other proline-based cyclic dipeptides also generally show low toxicity to normal cells. For instance, Cyclo(L-Pro-L-Phe) showed no significant cytotoxicity in Ac2F rat liver cells at concentrations up to 80 µM[4]. Similarly, a study on a range of six cyclic dipeptides, including cyclo(Leu-Pro) and cyclo(Val-Pro), reported them to be non-cytotoxic[5]. Furthermore, Cyclo(L-Leu-L-Pro) was found to be protective against oxidative damage in normal breast epithelial cells[6].
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity assessments, standardized protocols are essential. Below are detailed methodologies for two commonly used cytotoxicity assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Normal cell line of interest (e.g., VERO, NIH-3T3)
-
Complete cell culture medium
-
Cyclo(L-Pro-D-Arg) and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Pro-D-Arg) and other test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
Cyclo(L-Pro-D-Arg) and other test compounds
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect a portion of the supernatant from each well without disturbing the cell layer.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: Include a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with lysis buffer for maximum LDH release).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the negative and positive controls.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating cytotoxicity, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for assessing the cytotoxicity of a test compound on normal cells.
References
- 1. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Proline-based-cyclic dipeptides from Pseudomonas sp. (ABS-36) inhibit pro-inflammatory cytokines and alleviate crystal-induced renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archbreastcancer.com [archbreastcancer.com]
Comparative Analysis of Cyclo(Arg-Pro) Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Arg-Pro) and its analogs have emerged as a promising class of bioactive molecules with a diverse range of therapeutic activities, including antifungal, antibacterial, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cyclo(Arg-Pro) analogs, summarizing key experimental findings to inform future drug discovery and development efforts.
Antifungal Activity: Targeting Chitin Synthesis
Cyclo(Arg-Pro) has been identified as an inhibitor of chitinase (B1577495), an enzyme crucial for fungal cell wall integrity.[1] This inhibitory action disrupts fungal growth and morphogenesis, making it a target for the development of novel antifungal agents. Specifically, the cyclic dipeptide has shown activity against Candida albicans, a common human fungal pathogen, by inhibiting its transition from a yeast to a filamentous form.[1]
Key Findings:
-
Stereochemistry is Crucial: The stereoisomer Cyclo(L-Arg-D-Pro), denoted as CI-4, has been confirmed as an inhibitor of family 18 chitinases and demonstrates activity against Candida albicans. While comprehensive SAR studies on a series of stereoisomers are not yet publicly available, the specific activity of this diastereomer suggests that the spatial arrangement of the arginine and proline residues is critical for its interaction with the enzyme's active site.
Antibacterial and Antitumor Potential of a Specific Stereoisomer
A particular stereoisomer, Cyclo(L-Pro-D-Arg), has demonstrated significant potential as both an antibacterial and an antitumor agent.[2]
Antibacterial Activity
This analog exhibits potent antibacterial activity, particularly against medically important bacteria. The most notable activity has been recorded against Klebsiella pneumoniae, a challenging pathogen often associated with hospital-acquired infections.
Antitumor Activity
In addition to its antibacterial properties, Cyclo(L-Pro-D-Arg) has shown promising cytotoxic activity against human cancer cell lines. Specifically, it has been evaluated against HeLa cells, a widely used model for cervical cancer research. Importantly, this analog has displayed a degree of selectivity, showing no cytotoxic effects on normal, non-cancerous cells at comparable concentrations.
Data Presentation: Summary of Biological Activities
| Compound | Target Organism/Cell Line | Activity Type | Metric | Value | Reference |
| Cyclo(Arg-Pro) | Candida albicans | Antifungal (Chitinase Inhibitor) | - | Inhibits morphological change | [1] |
| Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | Antibacterial | MIC | 1 µg/mL | [2] |
| Cyclo(L-Pro-D-Arg) | HeLa (Cervical Cancer) | Antitumor | IC50 | 50 µg/mL | [2] |
| Cyclo(L-Pro-D-Arg) | VERO (Normal Monkey Kidney) | Cytotoxicity | - | No cytotoxicity up to 100 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of Cyclo(Arg-Pro) analogs.
Chitinase Inhibition Assay
A standard method to assess chitinase inhibition involves measuring the enzymatic activity in the presence and absence of the test compound.
Workflow for Chitinase Inhibition Assay
Caption: Workflow for a typical colorimetric chitinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method for determining MIC.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Future Directions
The available data, while promising, highlights the need for more comprehensive SAR studies on Cyclo(Arg-Pro) analogs. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to:
-
Elucidate the precise structural requirements for optimal antifungal, antibacterial, and antitumor activities.
-
Investigate the impact of stereochemistry on all three types of biological activities.
-
Explore modifications of the arginine and proline side chains to enhance potency and selectivity.
-
Conduct in vivo studies to validate the therapeutic potential of the most promising candidates.
By systematically exploring the chemical space around the Cyclo(Arg-Pro) scaffold, the scientific community can unlock the full potential of this fascinating class of cyclic dipeptides for the development of next-generation therapeutics.
References
Safety Operating Guide
Prudent Disposal of Cyclo(Arg-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Cyclo(Arg-Pro), a cyclic dipeptide. Adherence to these procedures is critical for regulatory compliance and responsible research practices.
Key Chemical and Physical Properties of Cyclo(Arg-Pro)
A summary of the key properties of Cyclo(Arg-Pro) is presented below. This data is essential for a preliminary risk assessment and should be used in conjunction with your institution's specific safety protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₅O₂ | [1][2][3] |
| Molecular Weight | 253.30 g/mol | [1][2][3] |
| Appearance | Solid (assumed based on similar compounds) | N/A |
| Storage Conditions | -20°C to -80°C for long-term storage | [4][5] |
| Solubility | Soluble in water | [4] |
| CAS Number | 74838-83-8 | [4] |
Hazard Identification and Safety Precautions
The absence of a specific Safety Data Sheet (SDS) for Cyclo(Arg-Pro) necessitates treating it with caution. Based on safety information for similar cyclic peptides, the following precautions should be taken:
-
Consult Institutional Protocols: Always prioritize your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling Cyclo(Arg-Pro).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Cyclo(Arg-Pro) must comply with all local, state, and federal regulations. The following is a general procedural guide.
-
Waste Identification and Classification: Treat all forms of Cyclo(Arg-Pro) waste—including unused product, contaminated labware (e.g., pipette tips, vials), and solutions—as hazardous chemical waste.
-
Waste Segregation: Do not mix Cyclo(Arg-Pro) waste with other waste streams unless compatibility has been confirmed.
-
Waste Collection and Containment:
-
Solid Waste: Place solid Cyclo(Arg-Pro) and any contaminated dry materials (e.g., weighing paper, gloves) into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing Cyclo(Arg-Pro) in a designated, leak-proof, and clearly labeled waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Cyclo(Arg-Pro)," and any other information required by your institution's EHS office.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials while awaiting pickup.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the proper disposal by a licensed hazardous waste contractor.
Crucially, never dispose of Cyclo(Arg-Pro) or its containers down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the proper disposal of Cyclo(Arg-Pro).
Caption: Logical workflow for the safe disposal of Cyclo(Arg-Pro).
References
Personal protective equipment for handling Cyclo(Arg-Pro)
Essential Safety and Handling Guide for Cyclo(Arg-Pro)
This guide provides crucial safety and logistical information for the handling and disposal of Cyclo(Arg-Pro), a chitinase (B1577495) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Assessment and Engineering Controls
Primary Engineering Controls:
-
Fume Hood: All weighing and reconstitution of powdered Cyclo(Arg-Pro) should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential airborne particles.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect from potential chemical exposure.[1][2] The following table summarizes the recommended PPE for handling Cyclo(Arg-Pro) in its powdered and solubilized forms.
| Body Part | Powder Form | Solubilized Form | Rationale |
| Hands | Nitrile or latex gloves (double-gloving recommended) | Nitrile or latex gloves | Prevents skin contact with the compound.[3][4] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes.[3][4] |
| Body | Laboratory coat | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | N95 respirator or higher | Not generally required if handled in a fume hood | Prevents inhalation of fine powder. |
Operational Protocols
Handling Powdered Cyclo(Arg-Pro)
A systematic workflow is critical to minimize exposure and ensure accurate preparation of solutions.
Step-by-Step Procedure:
-
Gather Materials: Collect all necessary equipment, including Cyclo(Arg-Pro), solvent, vials, and pipettes.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Cyclo(Arg-Pro) powder.
-
Reconstitution: Add the appropriate solvent to the powder. If using water, the resulting solution should be sterilized using a 0.22 µm filter before use.[5]
-
Cleaning: Decontaminate the work surface and any equipment used.
-
Storage: Store the reconstituted solution at -20°C for up to one month or at -80°C for up to six months.[5][6] Keep the container tightly sealed and away from moisture.[5][6]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Solid Waste: Dispose of contaminated items such as gloves, weigh paper, and pipette tips in a designated solid chemical waste container.
-
Liquid Waste: Unused or waste solutions of Cyclo(Arg-Pro) should be collected in a clearly labeled aqueous waste container.
-
Empty Containers: Rinse empty containers of Cyclo(Arg-Pro) three times with a suitable solvent. Dispose of the rinsate in the aqueous waste container. The empty container can then be discarded as regular laboratory glass waste.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pppmag.com [pppmag.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
